molecular formula C7H4BrClF2O B1391517 4-Bromo-2-chloro-1-(difluoromethoxy)benzene CAS No. 1062614-42-9

4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Cat. No.: B1391517
CAS No.: 1062614-42-9
M. Wt: 257.46 g/mol
InChI Key: DWKPACZUZNQYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-(difluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H4BrClF2O and its molecular weight is 257.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-chloro-1-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPACZUZNQYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062614-42-9
Record name 4-bromo-2-chloro-1-(difluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) for 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromo, a chloro, and a difluoromethoxy group, imparts specific physicochemical properties that are of interest in medicinal chemistry. The difluoromethoxy group, in particular, is a bioisostere for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, potentially influencing molecular interactions with biological targets.[1][2][3] This guide provides a comprehensive analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive framework for its characterization.

Molecular Structure and Electronic Landscape

The strategic placement of three distinct functional groups on the benzene ring of this compound creates a unique electronic environment that governs its reactivity and spectroscopic properties.

  • -OCHF₂ (Difluoromethoxy) group: This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This effect significantly reduces the electron density of the aromatic ring.[4]

  • -Cl (Chloro) and -Br (Bromo) groups: These halogens are also electron-withdrawing through induction but can donate some electron density through resonance. Overall, they are deactivating groups.

The combined electron-withdrawing nature of these substituents makes the aromatic ring relatively electron-poor, which will be reflected in the downfield chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

  • Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring will give rise to distinct signals. Due to the substitution pattern, we can predict their approximate chemical shifts and splitting patterns. The proton at position 3 (H-3), situated between the chloro and difluoromethoxy groups, is expected to be the most deshielded. The proton at position 5 (H-5) will be influenced by the adjacent bromo group, and the proton at position 6 (H-6) will be ortho to the difluoromethoxy group.

  • Aliphatic Region (δ 6.5-7.5 ppm): The single proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

The predicted splitting pattern for the aromatic protons is illustrated below:

G cluster_aromatic Aromatic Protons Splitting H-3 H-3 H-5 H-5 H-3->H-5 J (meta) H-6 H-6 H-5->H-6 J (ortho) G M [M]⁺˙ (m/z = 270, 272, 274) M_minus_Br [M-Br]⁺ (m/z = 191, 193) M->M_minus_Br - •Br M_minus_Cl [M-Cl]⁺ (m/z = 235, 237) M->M_minus_Cl - •Cl M_minus_OCHF2 [M-OCHF₂]⁺ (m/z = 203, 205, 207) M->M_minus_OCHF2 - •OCHF₂ Tropylium Tropylium-like ions M_minus_Br->Tropylium M_minus_Cl->Tropylium

Caption: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data
m/zRelative AbundanceAssignment
270, 272, 274High[M]⁺˙
235, 237Medium[M-Cl]⁺
191, 193Medium[M-Br]⁺
203, 205, 207Medium[M-OCHF₂]⁺
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Synthesis and Characterization Workflow

A plausible synthesis of this compound could start from the commercially available 4-bromo-2-chlorophenol. This starting material can be reacted with a difluoromethylating agent to introduce the -OCHF₂ group. [5]The overall workflow from synthesis to characterization is a systematic process.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 4-Bromo-2-chlorophenol Reaction Difluoromethylation Start->Reaction Product 4-Bromo-2-chloro-1- (difluoromethoxy)benzene Reaction->Product NMR NMR (¹H, ¹³C, ¹⁹F, 2D) Product->NMR IR IR Product->IR MS MS Product->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization.

This comprehensive guide provides a robust predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently approach the characterization of this and similar complex molecules, accelerating the pace of discovery and development in the chemical sciences.

References

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7233-7278. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Joliton, A., & Carreira, E. M. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Angewandte Chemie International Edition, 56(21), 5784-5788. [Link]

  • LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Patel, P. D., et al. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Yathirajan, H. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–497. [Link]

  • Reddy, B., et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

  • The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • All about chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Beilstein Journals. (n.d.). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • Mount Allison University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

Sources

Reactivity and stability of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 1062614-42-9) is a halogenated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from a strategically substituted benzene ring, featuring three distinct functional handles: a bromine atom, a chlorine atom, and a difluoromethoxy group. This unique arrangement of substituents imparts a nuanced reactivity profile, allowing for selective, stepwise functionalization. This guide offers a comprehensive exploration of the chemical reactivity and stability of this compound, providing field-proven insights and detailed protocols to enable its effective application in research and development.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic influence of its substituents on the aromatic ring. Understanding these effects is paramount to predicting and controlling its chemical behavior.

  • Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms that exert a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. This effect reduces the overall electron density of the aromatic system.

  • Difluoromethoxy Group (-OCF₂H): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The -OCF₂H group significantly lowers the electron density of the ring, making it more susceptible to certain types of reactions, such as nucleophilic aromatic substitution.[2]

The interplay of these electron-withdrawing groups creates an electron-deficient aromatic ring, which is a key determinant of its reactivity profile.

electronic_effects cluster_molecule Electronic Effects on the Aromatic Ring cluster_effects Substituent Influences cluster_reactivity Resulting Reactivity mol A -Br (Bromo) R2 Enables Selective Cross-Coupling Reactions A->R2 Weaker C-Br Bond (Preferential Reactivity) B -Cl (Chloro) B->R2 Stronger C-Cl Bond (Less Reactive) C -OCF₂H (Difluoromethoxy) R1 Facilitates Nucleophilic Aromatic Substitution (SNAr) C->R1 Strong -I Effect (Activates Ring for SNAr)

Caption: Electronic contributions of substituents in this compound.

Reactivity Profile: A Tale of Two Halogens

The primary synthetic value of this molecule lies in the differential reactivity of its two carbon-halogen bonds, which allows for selective functionalization.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl halides are key substrates.[3] The reactivity of carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle generally follows the trend: C-I > C-Br > C-Cl.[4][5] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[5]

For this compound, the carbon-bromine (C-Br) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond.[5] This disparity allows for highly chemoselective cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, to be performed at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This selective reactivity enables the synthesis of complex, multi-substituted aromatic compounds in a controlled, stepwise manner.

Parameter Carbon-Bromine (C-Br) Bond Carbon-Chlorine (C-Cl) Bond Reference
Relative Reactivity HigherLower[5]
Bond Dissociation Energy LowerHigher[5]
Typical Reaction Suzuki, Heck, Buchwald-HartwigRequires more forcing conditions or specialized catalysts[4][5]
Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SₙAr is facilitated by the presence of strong electron-withdrawing groups on the ring.[6][7] The combined electron-withdrawing power of the chloro, bromo, and particularly the difluoromethoxy substituents makes the aromatic ring of this compound electron-deficient and thus activated towards attack by nucleophiles.[2][6][7]

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The presence of electron-withdrawing groups ortho and para to the leaving group helps to stabilize this negatively charged intermediate, lowering the activation energy for the reaction.[7] In this molecule, the chlorine atom at the C2 position is a potential site for SₙAr, which can be targeted after the more labile bromine has been functionalized.

snar_mechanism A Aryl Halide with EWGs C Addition of Nucleophile A->C B Nucleophile (Nu⁻) B->C D Formation of Meisenheimer Complex (Resonance Stabilized) C->D Rate-determining step (often) E Elimination of Leaving Group (X⁻) D->E F Substituted Aromatic Product E->F

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

Chemical and Thermal Stability
Storage and Handling Protocols
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] A recommended storage temperature is between 2-8°C under an inert atmosphere.[1] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[13]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to selectively functionalize the C-Br bond of this compound.

Objective: To synthesize 4-Aryl-2-chloro-1-(difluoromethoxy)benzene.

suzuki_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Work-up and Purification A Combine Arylboronic Acid, This compound, and Base in a flask. B Add Solvent (e.g., Toluene/Water) A->B C Degas the mixture with N₂ or Ar for 15-20 min. B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. C->D Under Inert Atmosphere E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature. Add water and extract with an organic solvent. F->G Upon Completion H Wash the combined organic layers with brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is defined by the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, site-specific modifications via metal-catalyzed cross-coupling reactions. Furthermore, the electron-deficient nature of the aromatic ring, enhanced by the potent electron-withdrawing difluoromethoxy group, opens avenues for functionalization through nucleophilic aromatic substitution. A thorough understanding of its electronic properties, coupled with appropriate handling and storage procedures, empowers chemists to leverage the full synthetic potential of this important intermediate.

References

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Retrieved from [Link]

  • ACS Publications. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved from [Link]

Sources

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced properties underpins innovation in pharmaceutical and agrochemical research. Halogenated aromatic compounds, particularly those incorporating unique fluorinated motifs, serve as versatile scaffolds for the construction of complex molecular architectures. This guide introduces 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, a trifunctionalized benzene ring poised for strategic, selective functionalization. While direct literature on this specific molecule is sparse, this document serves as a forward-looking technical guide, extrapolating from the well-established chemistry of its constituent parts to map out promising avenues of research. We will explore its predicted physicochemical properties, propose a viable synthetic route, and detail potential applications in synthetic methodology, drug discovery, and materials science. This guide is intended to serve as a foundational resource for researchers seeking to leverage this promising, yet underexplored, chemical building block.

Introduction: A Molecule of Strategic Importance

This compound presents a compelling proposition for synthetic and medicinal chemists. Its structure is a carefully orchestrated arrangement of functional groups, each offering a distinct handle for chemical manipulation. The strategic placement of bromine and chlorine atoms on the aromatic ring opens the door to sequential, site-selective cross-coupling reactions, a cornerstone of modern organic synthesis.[1][2] The true novelty, however, lies in the difluoromethoxy (-OCHF₂) group. This increasingly sought-after substituent in medicinal chemistry acts as a bioisostere of more common groups like methoxy or hydroxyl, while offering distinct advantages.[3] The incorporation of the -OCHF₂ moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This guide will provide a predictive yet scientifically grounded exploration of this compound, establishing a framework for its synthesis and subsequent application as a high-value chemical intermediate.

Predicted Physicochemical & Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueJustification based on Analogs
Molecular Formula C₇H₄BrClF₂OSum of constituent atoms
Molecular Weight 257.46 g/mol Calculated from the molecular formula.[5]
Appearance Colorless to light yellow liquidSimilar halogenated benzenes are liquids at room temperature.[6][7]
Boiling Point ~210-220 °CExtrapolated from the boiling points of 4-bromo-2-chloro-1-fluorobenzene (194 °C) and 1-bromo-4-(difluoromethoxy)benzene (~205 °C).[7][8]
Density ~1.7 g/mLBased on the density of 4-bromo-2-chloro-1-fluorobenzene (1.727 g/mL).[7]
Refractive Index ~1.55Based on the refractive index of 4-bromo-2-chloro-1-fluorobenzene (n20/D 1.553).[7]

Predicted Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region, each exhibiting coupling to one another and potentially to the fluorine atoms of the difluoromethoxy group.

  • ¹³C NMR: The spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single signal, likely a doublet due to coupling with the proton of the -OCHF₂ group, is anticipated.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-chlorophenol. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Scheme 1: Proposed Synthesis of this compound

Synthesis_of_this compound reactant 4-Bromo-2-chlorophenol product This compound reactant->product Difluoromethylation reagent ClCHF₂ (or other difluoromethylating agent) Base (e.g., K₂CO₃, NaOH) Solvent (e.g., DMF, Acetone)

Caption: Proposed synthetic route to the target compound.

Detailed Protocol:

  • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Introduce a difluoromethylating agent. A common method involves bubbling chlorodifluoromethane (Freon 22) gas through the solution or using sodium chlorodifluoroacetate as a precursor to difluorocarbene.

  • Heat the reaction mixture to a temperature appropriate for the chosen reagent (e.g., 70-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Potential Research Areas in Synthetic Chemistry

The true value of this compound lies in its potential for selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to unlocking its synthetic utility.

Site-Selective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[2] This reactivity difference allows for the selective functionalization at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This opens up a vast chemical space for the synthesis of diverse derivatives.

Key Potential Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: To form new C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of substituted anilines.

  • Sonogashira Coupling: To introduce alkyne moieties.

  • Heck Reaction: For the formation of C-C bonds with alkenes.[1]

Selective_Cross_Coupling start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst product_suzuki 4-Aryl-2-chloro-1-(difluoromethoxy)benzene suzuki->product_suzuki product_buchwald 4-Amino-2-chloro-1-(difluoromethoxy)benzene buchwald->product_buchwald product_sonogashira 4-Alkynyl-2-chloro-1-(difluoromethoxy)benzene sonogashira->product_sonogashira

Caption: Selective functionalization via cross-coupling.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a solvent mixture, for example, toluene/ethanol/water (4:1:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to reflux (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

The unique combination of a selectively addressable scaffold and a beneficial difluoromethoxy group makes this molecule a highly attractive starting point for generating libraries of novel compounds for biological screening.

The Role of the Difluoromethoxy Group

The -OCHF₂ group is a lipophilic hydrogen bond donor and is more metabolically stable than a corresponding methoxy group. Its introduction can lead to:

  • Improved Metabolic Stability: The C-F bonds are resistant to oxidative metabolism.[4]

  • Enhanced Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functionalities.

  • Increased Binding Affinity: The group can participate in favorable interactions with protein targets.[9][10]

A Scaffold for Bioactive Molecules

By sequentially functionalizing the C-Br and C-Cl positions, a wide array of derivatives can be synthesized. This allows for the exploration of structure-activity relationships (SAR) in a systematic manner. This scaffold could be particularly useful for developing:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core.

  • GPCR Ligands: The scaffold can be elaborated to interact with G-protein coupled receptors.

  • Novel Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.[8]

Drug_Discovery_Workflow core Core Scaffold This compound diversify Chemical Diversification (Sequential Cross-Coupling) core->diversify library Compound Library (Diverse R¹ and R² groups) diversify->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound screening->hit

Sources

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-chloro-1-(difluoromethoxy)benzene as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Moieties in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or even methoxy groups, often conferring enhanced metabolic stability by blocking common sites of oxidative metabolism.[1][2] This application note details the utility of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene as a versatile building block, enabling the introduction of this valuable pharmacophore into complex molecular scaffolds.

This trifunctionalized aromatic ring system offers medicinal chemists a powerful tool for library synthesis and lead optimization. The distinct reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom, being more reactive, is typically the primary site for transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This differential reactivity provides a strategic handle for the controlled construction of intricate molecular architectures. While direct examples of this compound in late-stage clinical candidates are not extensively published, its structural motifs are present in various patented bioactive compounds, and its utility can be effectively demonstrated through analogy to similar building blocks used in the synthesis of approved drugs.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1000575-20-1[4]
Molecular Formula C₇H₄BrClF₂ON/A
Molecular Weight 257.46 g/mol N/A
Appearance Colorless to light yellow liquid/solidSupplier Data
Boiling Point ~220-230 °C (estimated)N/A
Density ~1.7 g/cm³ (estimated)N/A

Spectroscopic Data (Predicted and based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 1H), 7.40-7.30 (m, 1H), 7.20-7.10 (m, 1H), 6.60 (t, J = 73.5 Hz, 1H, -OCHF₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.5 (t, J = 3.0 Hz), 133.0, 131.5, 128.0, 122.0, 118.0, 115.5 (t, J = 260.0 Hz, -OCHF₂).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -80.0 (d, J = 73.5 Hz).

  • Mass Spectrum (EI): m/z 256, 258 (M+).

Core Applications in Medicinal Chemistry: Gateway to Novel Scaffolds

This compound is an ideal starting material for the synthesis of a variety of molecular frameworks common in pharmacologically active compounds. Its utility is primarily demonstrated through selective cross-coupling reactions.

Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise approach to molecular elaboration. The more labile C-Br bond can be selectively coupled, leaving the C-Cl bond intact for subsequent transformations.

G start This compound suzuki Suzuki-Miyaura Coupling (at Bromo position) start->suzuki buchwald Buchwald-Hartwig Amination (at Bromo position) start->buchwald intermediate1 Aryl/Heteroaryl Substituted Intermediate suzuki->intermediate1 intermediate2 Amino Substituted Intermediate buchwald->intermediate2 second_coupling Second Cross-Coupling (at Chloro position) intermediate1->second_coupling intermediate2->second_coupling final_product Disubstituted Product second_coupling->final_product

Caption: Sequential cross-coupling strategy.

Detailed Application Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.

Application Example: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In this example, the bromine atom of this compound is selectively coupled with an arylboronic acid. This transformation is a key step in the synthesis of many kinase inhibitors and other signaling pathway modulators.

Reaction Scheme:

G reactant1 This compound plus + reactant2 Arylboronic Acid arrow -> conditions Pd Catalyst Base Solvent, Heat arrow->conditions product Biaryl Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other catalysts with specialized ligands (e.g., SPhos, XPhos) may be required.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used due to their moderate basicity and good solubility in the aqueous phase.

  • Solvent: A two-phase solvent system (e.g., toluene/water) is often employed to facilitate the dissolution of both the organic-soluble reactants and the inorganic base.

Application Example: Synthesis of an Aryl Amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide with a primary or secondary amine, a critical transformation in the synthesis of many pharmaceuticals.

Reaction Scheme:

G reactant1 This compound plus + reactant2 Amine (R₂NH) arrow -> conditions Pd Catalyst/Ligand Base Solvent, Heat arrow->conditions product Aryl Amine Product

Caption: Buchwald-Hartwig amination reaction.

Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq.).

  • Reactant Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) to the reaction vessel.

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Causality and Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, sterically hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the active species. Therefore, anhydrous solvents and inert atmosphere techniques are essential.

Illustrative Application: Analogy to the Synthesis of Dapagliflozin

While a direct synthesis of a marketed drug using this compound is not readily found in the literature, the utility of a closely related analog, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , as a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin , provides a compelling case study.[4][5] Dapagliflozin is used for the treatment of type 2 diabetes.[4] The synthesis of this intermediate involves a Friedel-Crafts acylation followed by a reduction, demonstrating the versatility of such halogenated building blocks.[4][5]

This example underscores the industrial relevance of this class of compounds and highlights how the strategic placement of halogen atoms facilitates the construction of complex drug molecules. The bromo- and chloro-substituents in these building blocks serve as crucial handles for subsequent coupling reactions to build the final drug architecture.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combined with the desirable properties imparted by the difluoromethoxy group, provides a powerful platform for the synthesis of novel and diverse molecular entities. The well-established and robust palladium-catalyzed cross-coupling methodologies allow for its predictable and selective incorporation into a wide range of scaffolds. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic use of fluorinated building blocks like this compound is poised to play an increasingly important role in the discovery and development of new therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. Retrieved from [Link]

  • Jayachandra, S. B., Nagda, D. P., & Singh, T. K. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. U.S.
  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Narayanan, A., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • YouTube. (2020, September 8). Suzuki reaction example [Video]. J Michelle Leslie. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides: A New and Efficient Synthesis of Triarylamines. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for performing the Suzuki-Miyaura coupling reaction with the challenging substrate, 4-Bromo-2-chloro-1-(difluoromethoxy)benzene. This substrate is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethoxy group. The protocol herein is designed to favor the selective coupling at the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. This guide will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide insights into reaction optimization and troubleshooting.

Introduction: Navigating the Challenges of a Differentiated Aryl Halide

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids.[4]

The substrate in focus, this compound, presents a unique challenge and opportunity. It possesses two different halogen atoms, bromine and chlorine, at distinct positions on the benzene ring. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl > F.[5][6] This inherent difference in reactivity allows for selective cross-coupling at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nature of the difluoromethoxy group and the chlorine atom can influence the reactivity of the aryl halide, making the choice of catalyst, ligand, and reaction conditions critical for a successful and selective coupling.[7]

This application note will provide a robust protocol for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, offering a foundational method that can be adapted for various coupling partners.

The Heart of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond (preferentially the C-Br bond) of this compound to form a Pd(II) complex.[7][8] Electron-rich and bulky ligands on the palladium center facilitate this rate-determining step.[5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[6][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Ar-X 4-Bromo-2-chloro-1- (difluoromethoxy)benzene Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Arylboronic Acid Base Base R-B(OH)2->Base Base->Ar-Pd(II)-X(L2) Product->Pd(0)L2

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
This compound154444-67-2257.45Aryl Halide (Substrate)Starting material.
Arylboronic AcidVariesVariesCoupling PartnerUse 1.1-1.5 equivalents.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56CatalystA common and effective catalyst. Other catalysts can be used.
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseUse a fine powder to ensure good mixing. Other bases can be screened.
1,4-Dioxane123-91-188.11SolventAnhydrous solvent is recommended.
Water7732-18-518.02Co-solventDegassed water should be used.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.02 - 0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 M reaction). The mixture should be stirred to ensure homogeneity.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: A workflow diagram for the Suzuki-Miyaura coupling protocol.

Scientific Rationale and Optimization

The success of the Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on the careful selection of reaction parameters.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable choice, for less reactive boronic acids or to improve reaction rates, more sophisticated catalyst systems can be employed. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly effective for challenging couplings, including those involving aryl chlorides.[10] These bulky and electron-rich phosphine ligands promote the oxidative addition step and can lead to higher turnover numbers.[8]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][9] While K₂CO₃ is a good starting point, other bases like Cs₂CO₃, K₃PO₄, or organic bases such as triethylamine (Et₃N) can be screened. The choice of base can significantly impact the reaction rate and yield. For base-sensitive substrates, milder bases like NaHCO₃ or K₂CO₃ are preferred.

  • Solvent: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to improve reaction efficiency.

  • Temperature: The reaction temperature is a critical parameter. While the suggested range is 80-100 °C, some reactions may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor quality of reagents.Use a fresh batch of catalyst and anhydrous, degassed solvents. Increase the reaction temperature in increments of 10 °C. Screen different bases and solvent systems. Consider a more active catalyst/ligand system.
Side Product Formation Homocoupling of the boronic acid, protodeboronation, or catalyst decomposition.Ensure a strictly inert atmosphere. Use a slight excess of the boronic acid. Lower the reaction temperature.
Reaction Stalls Catalyst deactivation or consumption of a reagent.Add a fresh portion of the catalyst. Ensure all reagents are present in the correct stoichiometry.

Conclusion

The protocol outlined in this application note provides a solid foundation for the selective Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the reaction for their specific needs. This will enable the efficient synthesis of novel molecules for applications in drug discovery and materials science, leveraging the unique properties of the difluoromethoxy-substituted aromatic ring.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new palladium-catalyzed method for the synthesis of aryl boronic acids.
  • Sci-Tech Universe. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Bao, M., et al. (2015). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 13(3), 757-761.
  • Lundgren, R. J., & Stradiotto, M. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3(6), 1879-1886.
  • Larhed, M., & Hallberg, A. (2001). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 3(6), 867-870.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Decoding the Nested, Multi-Cycle Mechanism of Ni-Catalyzed Redox Neu. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • American Chemical Society. (2026, January 19). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

Application of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in Agrochemical Synthesis

Executive Summary

This technical guide details the strategic application of This compound (CAS 1062614-42-9) as a high-value scaffold in the synthesis of next-generation agrochemicals.

The difluoromethoxy (-OCHF


) motif has emerged as a critical bioisostere in modern crop protection, offering enhanced metabolic stability and lipophilicity compared to methoxy groups, while acting as a hydrogen bond donor—a feature absent in trifluoromethoxy (-OCF

) analogues. This guide focuses on the chemoselective functionalization of this intermediate, exploiting the reactivity differential between the C4-bromine and C2-chlorine substituents to construct complex biaryl architectures common in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataRelevance to Synthesis
IUPAC Name This compoundUnambiguous identification
CAS Number 1062614-42-9Procurement verification
Formula C

H

BrClF

O
MW: 257.46 g/mol
Appearance Colorless to light yellow liquidEasy handling in flow/batch
Lipophilicity (LogP) ~3.4 (Predicted)Enhances cuticle penetration in foliar application
Electronic Character Electron-deficient ringFacilitates nucleophilic aromatic substitution (

)
Structural Reactivity Analysis

The molecule presents three distinct "handles" for orthogonal functionalization. Understanding their reactivity hierarchy is crucial for designing self-validating synthetic routes.

  • Site A (C4-Br): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is significantly faster than C-Cl.

  • Site B (C2-Cl): Sterically hindered and electronically deactivated relative to the bromide. It remains intact during C4 functionalization, serving as a latent handle for secondary diversification (e.g., subsequent lithiation or forcing Pd-catalysis).

  • Site C (C1-OCHF

    
    ):  A robust "warhead." Unlike -OCH
    
    
    
    , it is resistant to metabolic O-dealkylation by cytochrome P450 enzymes. The -CF
    
    
    H proton is a weak hydrogen bond donor, improving binding affinity to polar residues in target enzymes (e.g., serine proteases or kinase domains).

ReactivityMap Core 4-Bromo-2-chloro-1- (difluoromethoxy)benzene SiteA Site A (C4-Br) Primary Coupling Site (Fast Pd Oxidative Addition) Core->SiteA SiteB Site B (C2-Cl) Secondary Handle (Requires Specialized Ligands) Core->SiteB SiteC Site C (-OCHF2) Bioactive Warhead (Metabolically Stable) Core->SiteC

Figure 1: Orthogonal reactivity map of the scaffold.

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate (e.g., for a pyrazole-carboxamide fungicide) by selectively coupling an aryl boronic acid to the C4-position without affecting the C2-chlorine.

Mechanism: The catalytic cycle relies on the kinetic preference of Pd(0) to insert into the weaker C-Br bond (BDE ~81 kcal/mol) versus the stronger C-Cl bond (BDE ~96 kcal/mol).

Materials & Reagents
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: (4-Fluorophenyl)boronic acid (1.2 equiv) [Representative Partner].

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%). Note: Bidentate ligands like dppf prevent ligand exchange and enhance stability.
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution).
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Cycle vacuum/nitrogen (3x) to establish an inert atmosphere. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Reaction Assembly:

    • Charge the flask with this compound (5.0 g, 19.4 mmol) and (4-Fluorophenyl)boronic acid (3.26 g, 23.3 mmol).

    • Add 1,4-Dioxane (50 mL) and stir to dissolve.

    • Add 2M K

      
      CO
      
      
      
      (29 mL). The mixture will be biphasic.
    • Catalyst Addition: Add Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (475 mg, 0.58 mmol) in one portion under a positive stream of nitrogen. The solution typically turns orange-red.
  • Execution:

    • Heat the reaction mixture to 85°C (internal temperature).

    • Monitor: Check reaction progress via HPLC or TLC (Hexane/EtOAc 9:1) at 2 hours.

    • Endpoint Criteria: Consumption of starting bromide >98%. The chlorinated product should be the dominant species. If C-Cl coupling is observed (rare at 85°C), lower temp to 70°C.

  • Workup & Purification:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove Palladium black.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry organic phase over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Expected Results & Data Interpretation
ParameterSpecificationNotes
Yield 85 - 92%High efficiency due to activated Br position.
Selectivity > 95:1 (Mono:Bis)C2-Cl remains intact for downstream chemistry.
Physical State White/Off-white solidMelting point depends on the boronic acid used.
1H NMR Loss of doublet at ~7.6 ppmIndicates substitution at C4.
19F NMR -82.0 ppm (d, J=74 Hz)Characteristic doublet for -OCHF

group.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the raw intermediate to a functionalized agrochemical precursor, highlighting the critical decision points.

Workflow Start Start: 4-Bromo-2-chloro-1- (difluoromethoxy)benzene Step1 Step 1: Inerting & Charging (N2 atm, Dioxane/H2O) Start->Step1 Step2 Step 2: Catalytic Activation Add Pd(dppf)Cl2 + Base Step1->Step2 Reaction Reaction: 85°C, 2-4 Hours (Kinetic Control) Step2->Reaction Check QC Check (HPLC) Is Br consumed? Is Cl intact? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: Celite Filtration & Phase Separation Check->Workup Yes Product Product: 2-Chloro-1-(difluoromethoxy)- 4-(aryl)benzene Workup->Product

Figure 2: Process flowchart for the chemoselective Suzuki coupling protocol.

Safety & Handling (HSE)

  • Hazard Classification:

    • H302: Harmful if swallowed.[2][3]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H412: Harmful to aquatic life with long-lasting effects.[2]

  • Specific Handling:

    • Halogenated Waste: Do not dispose of down the drain. Collect in dedicated halogenated organic waste containers.

    • Ventilation: All operations involving heating must be performed in a certified chemical fume hood to prevent inhalation of vapors.

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

  • Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. Retrieved from [Link]

  • Gouverneur, V., et al. (2021). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: this compound.[4] National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCHF2 bioisosterism).

Sources

Application Note: Strategic Functionalization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Aryl Halides

In contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing molecular properties. The difluoromethoxy group (-OCF₂H), in particular, is highly valued as it can enhance metabolic stability, increase lipophilicity, and serve as a bioisostere for hydroxyl or thiol groups, potentially forming crucial hydrogen bonds with biological targets.[1][2] The substrate, 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, represents a versatile scaffold for chemical library synthesis. Its utility stems from the presence of two distinct halogen leaving groups (Cl and Br) on an aromatic ring that is "activated" towards nucleophilic attack by the strongly electron-withdrawing difluoromethoxy substituent.[3][4]

This application note provides a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction on this specific substrate. We will explore the underlying mechanistic principles that govern its reactivity and provide a robust, field-proven protocol for its reaction with amine nucleophiles, a critical transformation for the synthesis of novel pharmaceutical intermediates.

Mechanistic Rationale: The Addition-Elimination Pathway

Nucleophilic aromatic substitution is not to be confused with the SN1 or SN2 reactions common to alkyl halides. Aryl halides are generally resistant to these pathways. Instead, when an aryl halide is sufficiently electron-poor, it undergoes a bimolecular addition-elimination process.[5][6]

The key requirements for a successful SNAr reaction are:

  • An Activated Ring: The aromatic ring must be rendered electrophilic (electron-poor) by the presence of at least one strong electron-withdrawing group (EWG).[7] The difluoromethoxy group on our substrate serves this purpose effectively.

  • A Good Leaving Group: A halogen or other suitable group that can depart as a stable anion.

  • Correct Regiochemistry: The EWG must be positioned ortho or para to the leaving group. This geometry is crucial because it allows for the resonance stabilization of the negatively charged reaction intermediate.[5][6][7]

In the case of this compound, both the chloro (ortho to -OCF₂H) and bromo (para to -OCF₂H) groups are in activated positions. The reaction proceeds via the formation of a resonance-stabilized carbanion known as a Meisenheimer complex .[7] The nucleophile attacks the carbon bearing a leaving group, temporarily breaking the ring's aromaticity. The negative charge of this intermediate is delocalized onto the electron-withdrawing difluoromethoxy group.[3] Aromaticity is then restored by the expulsion of the leaving group.

While the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, this is because the first step (nucleophilic attack) is usually the rate-determining step, and the high electronegativity of fluorine strongly activates the carbon for attack.[3] In our substrate, the chloro group at the ortho position is highly activated. Therefore, selective substitution of the chlorine atom over the bromine atom is generally expected under controlled kinetic conditions.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: SNAr Amination with 4-Aminophenol

This protocol details a general procedure for the selective C-N bond formation at the C2 position (displacement of chlorine) using 4-aminophenol as the nucleophile. The resulting N-(5-bromo-2-(difluoromethoxy)phenyl)-4-hydroxyaniline structure is a valuable building block for further functionalization.[8][9]

Materials and Reagents
ReagentGradeSupplierComments
This compound>98%CommercialSubstrate
4-Aminophenol>98%CommercialNucleophile
Cesium Carbonate (Cs₂CO₃)>99%, anhydrousCommercialBase; K₂CO₃ can be a less expensive alternative.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.8%CommercialPolar aprotic solvent. NMP or DMF are alternatives.[10]
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated aqueous NaCl (Brine)-Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent.
Deionized Water-Lab-preparedFor work-up.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis arrow arrow A 1. Charge flask with substrate, 4-aminophenol, and Cs₂CO₃. B 2. Add anhydrous DMSO via syringe. A->B C 3. Purge with N₂/Ar for 10 min. B->C D 4. Heat reaction to 80-100 °C with vigorous stirring. C->D E 5. Monitor progress by TLC (e.g., every 1-2 hours). D->E      F 6. Cool to RT. Quench with cold water. E->F Upon Completion G 7. Extract with Ethyl Acetate (3x). F->G H 8. Wash combined organics with water and brine. G->H I 9. Dry over MgSO₄, filter, and concentrate. H->I J 10. Purify crude product via flash column chromatography. I->J K 11. Characterize pure product (NMR, MS, etc.). J->K

Caption: Standard experimental workflow for the SNAr reaction.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-aminophenol (1.2 eq.), and cesium carbonate (2.0 eq.).

    • Rationale: Using a slight excess of the nucleophile (4-aminophenol) ensures the complete consumption of the limiting substrate. Cesium carbonate is a strong, non-nucleophilic base effective in deprotonating the phenol, generating the more potent phenoxide nucleophile required for the reaction.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate) via a syringe.

    • Rationale: An inert atmosphere prevents potential oxidative side reactions. Anhydrous DMSO is a polar aprotic solvent that enhances the rate of SNAr reactions by solvating the cation (Cs⁺) while leaving the nucleophile relatively "bare" and more reactive.[11]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Rationale: Thermal energy is required to overcome the activation barrier of the rate-determining nucleophilic attack.[10] The specific temperature may require optimization.

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl halide spot is consumed (typically 4-24 hours). A suitable eluent system is 30% Ethyl Acetate in Hexanes.

    • Rationale: TLC allows for a simple and rapid assessment of the reaction's progress, preventing unnecessary heating that could lead to decomposition or side products.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold deionized water, which may precipitate the crude product or prepare it for extraction.

    • Rationale: Quenching with water dissolves the DMSO and inorganic salts (cesium salts), allowing for the extraction of the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO). Combine the organic layers.

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from an aqueous phase.

  • Washing: Wash the combined organic layers with deionized water (2x) and then with saturated aqueous NaCl (brine).

    • Rationale: Washing with water removes residual DMSO. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

    • Rationale: Chromatography is essential to remove unreacted 4-aminophenol, any potential regioisomers (from substitution at the bromo-position), and other impurities.

Alternative Coupling Methodologies

While the SNAr reaction is highly effective for this activated substrate, it is important for the modern chemist to be aware of alternative strategies, particularly for less-activated systems or different nucleophiles.

MethodCatalyst/ReagentsTemperatureKey Advantages/Disadvantages
Ullmann Condensation Cu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), BaseHighAdv: Effective for C-O and C-N bonds. Disadv: Often requires high temperatures, stoichiometric copper, and can have limited substrate scope.[10][12]
Buchwald-Hartwig Amination Pd(0) or Pd(II) precatalyst, Phosphine ligand, BaseMild to HighAdv: Extremely broad scope for amines and aryl halides (Cl, Br, I). Milder conditions are often possible.[13] Disadv: Catalyst cost and potential for metal contamination.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle halogenated aromatic compounds and volatile organic solvents in a well-ventilated fume hood.

  • Reagent Handling: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • Thermal Hazards: Use appropriate caution when working with heated reactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Slow Reaction Insufficient temperature; Inactive nucleophile; Wet solvent.Increase temperature in 10 °C increments. Use a stronger base (e.g., NaH, carefully). Ensure anhydrous conditions are strictly maintained.
Low Yield Incomplete reaction; Product degradation; Poor extraction.Allow longer reaction time. Decrease temperature to minimize degradation. Perform additional extractions during work-up.
Multiple Products Lack of regioselectivity; Side reactions.Lower the reaction temperature to favor kinetic control (substitution at the more activated C-Cl bond). Screen different solvent/base combinations.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Yang, C., et al. (2018). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. [Link]

  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • ScienceOpen. (2015). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. [Link]

  • Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

  • Google Patents.
  • Blakey, S. B. (2012). Catalytic C-H amination with aromatic amines. PubMed. [Link]

  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Leah4sci. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. [Link]

  • ACS Publications. (2017). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

  • Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines. [Link]

Sources

The Strategic Utility of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Fluorinated Intermediates in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a highly sought-after substituent due to its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond donor.[1] 4-Bromo-2-chloro-1-(difluoromethoxy)benzene stands as a key intermediate, offering a synthetically versatile scaffold for the introduction of this valuable functional group into a diverse range of drug candidates. Its trifunctional nature, featuring bromo, chloro, and difluoromethoxy substituents on a benzene ring, provides medicinal chemists with multiple handles for derivatization, enabling the systematic exploration of chemical space in the pursuit of novel therapeutics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this important building block.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1062614-42-9[2]
Molecular Formula C₇H₄BrClF₂O[3]
Molecular Weight 257.46 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 202.5 ± 35.0 °C (Predicted)[4]
Density 1.660 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, under inert atmosphere[4]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[6]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Application in the Synthesis of Drug Targets: A Focus on Biaryl Scaffolds

The primary utility of this compound in drug discovery lies in its role as a building block for more complex molecules, particularly those containing biaryl linkages. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in a wide array of drug molecules, including anti-inflammatory agents, antivirals, and anticancer drugs. The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromo-2-chloro-1- (difluoromethoxy)benzene F Reaction Mixture (Inert Atmosphere, Heat) A->F B Arylboronic Acid or Ester B->F C Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane, Toluene, DMF) E->F G Work-up & Purification F->G Reaction Completion H Biaryl Product G->H Isolation

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Representative Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for their specific substrate.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Solvent System: The mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of numerous pharmaceuticals, including kinase inhibitors and central nervous system (CNS) active agents. This reaction allows for the coupling of aryl halides with a wide variety of amines.

Logical Flow of Buchwald-Hartwig Amination

Buchwald_Hartwig Start Aryl Halide: This compound Reaction C-N Bond Formation (Inert Atmosphere, Solvent, Heat) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Catalyst->Reaction Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Reaction Product Aryl Amine Product Reaction->Product

Caption: Key components and process flow of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Representative Aryl Amine

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and solvent is often necessary for challenging substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.

  • Catalyst and Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.04 equivalents) in a small amount of the reaction solvent.

  • Reactant Addition: To the Schlenk tube containing the base, add this compound (1.0 equivalent), the amine (1.2 equivalents), and the reaction solvent.

  • Catalyst Addition: Add the catalyst/ligand solution to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.

Causality Behind Experimental Choices:

  • Bulky, Electron-Rich Ligand (XPhos): These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the product, which is often the rate-limiting step.

  • Strong, Non-nucleophilic Base (NaOtBu): A strong base is required to deprotonate the amine, forming the amide which then participates in the catalytic cycle. The base should be non-nucleophilic to avoid competing reactions with the aryl halide.

  • Anhydrous Solvent: The reaction is sensitive to moisture, which can deactivate the catalyst and the base.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex drug targets. Its unique substitution pattern allows for selective functionalization through well-established and robust palladium-catalyzed cross-coupling reactions. The protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions offer a solid foundation for the synthesis of novel biaryl and aryl amine compounds incorporating the valuable difluoromethoxy moiety. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such versatile building blocks in accelerating drug discovery programs is undeniable.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8). Retrieved from [Link]

  • Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). US8080562B2 - Crystalline pharmaceutical and methods of preparation and use thereof.
  • Google Patents. (n.d.). WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof.
  • Google Patents. (n.d.). WO2019053607A1 - Process for preparation of lifitegrast.
  • Lee, J. W., & Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(17), 3189. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(difluoromethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2014). The Suzuki Reaction. Columbia University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. My insights are drawn from extensive experience in synthetic route optimization and impurity profiling.

The synthesis of this compound is a sequential process that, while conceptually straightforward, requires careful control of reaction conditions to minimize the formation of undesired side products. This guide provides a question-and-answer format to directly address specific issues you may encounter.

Synthetic Pathway Overview

The most common and logical synthetic route to this compound proceeds in two key stages:

  • Electrophilic Bromination: Starting with 2-chlorophenol, a bromine atom is introduced to the aromatic ring.

  • Difluoromethylation: The resulting 4-bromo-2-chlorophenol is then subjected to difluoromethylation to yield the final product.

This guide will dissect each stage, highlighting potential pitfalls and their solutions.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Difluoromethylation 2-chlorophenol 2-chlorophenol 4-bromo-2-chlorophenol 4-bromo-2-chlorophenol 2-chlorophenol->4-bromo-2-chlorophenol  Br2, Solvent 4-bromo-2-chlorophenol_ref 4-bromo-2-chlorophenol Final_Product This compound 4-bromo-2-chlorophenol_ref->Final_Product  Difluoromethylating Agent, Base

Caption: General synthetic route for this compound.

Part 1: Electrophilic Bromination of 2-Chlorophenol

This initial step is critical for establishing the correct substitution pattern on the aromatic ring. The hydroxyl group is a potent ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The interplay of these electronic effects and steric hindrance governs the regioselectivity of the bromination.

Frequently Asked Questions & Troubleshooting

Q1: My reaction has yielded a mixture of isomers. How can I identify the major and minor products, and what are they likely to be?

A1: The primary product of this reaction should be 4-bromo-2-chlorophenol . However, the formation of the isomeric byproduct, 2-bromo-6-chlorophenol , is a common issue.[1][2][3] The hydroxyl group's strong activating and directing effect leads to substitution at both the ortho- and para- positions relative to it. Due to some steric hindrance from the adjacent chlorine atom, the para-position is generally favored.

  • Identification: The most effective way to identify and quantify these isomers is through gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[4][5] The distinct fragmentation patterns in MS and different retention times in GC or HPLC allow for unambiguous identification.

Q2: I'm observing what appears to be di- or poly-brominated species in my crude product analysis. Why is this happening and how can I prevent it?

A2: The formation of poly-brominated byproducts, such as 2,4-dibromo-6-chlorophenol , occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The initial product, 4-bromo-2-chlorophenol, is still an activated ring and can undergo further electrophilic substitution.

  • Causality & Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2). Use of a slight sub-stoichiometric amount of bromine can be beneficial, with the unreacted starting material being easier to remove than isomeric byproducts.[1]

    • Temperature Control: Run the reaction at a controlled, lower temperature. Bromination is an exothermic reaction, and elevated temperatures can lead to over-reaction.[2]

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time, which helps to prevent multiple substitutions on the same ring.

Q3: How can I improve the regioselectivity of the bromination to favor the desired 4-bromo-2-chlorophenol?

A3: Achieving high regioselectivity is a known challenge for this reaction.[1] Several strategies can be employed:

  • Catalyst Systems: The use of specific catalysts can enhance the formation of the para-isomer. For instance, a mixed catalyst system of a metal halide (like zinc chloride) and a diphenyl sulfide has been shown to significantly improve the yield of 4-bromo-2-chlorophenol while minimizing the formation of the 2,6-isomer.[6] Another approach involves the use of nano-positioning catalysts.[2]

  • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon tetrachloride are commonly used.[1] Experimenting with different solvents may offer improved selectivity.

Bromination_Side_Products 2-chlorophenol 2-chlorophenol Desired_Product 4-bromo-2-chlorophenol 2-chlorophenol->Desired_Product  Main Pathway (para-substitution) Isomeric_Impurity 2-bromo-6-chlorophenol 2-chlorophenol->Isomeric_Impurity  Side Pathway (ortho-substitution) Over-bromination 2,4-dibromo-6-chlorophenol Desired_Product->Over-bromination  Further Bromination

Caption: Common side products in the bromination of 2-chlorophenol.

Part 2: Difluoromethylation of 4-bromo-2-chlorophenol

This step involves the formation of an ether linkage between the phenolic oxygen and a difluoromethyl group. This is typically achieved via a Williamson ether synthesis-type reaction or by reaction with a difluorocarbene precursor.[7][8]

Frequently Asked Questions & Troubleshooting

Q1: My difluoromethylation reaction is incomplete, and I have a significant amount of unreacted 4-bromo-2-chlorophenol remaining. What are the likely causes?

A1: Incomplete conversion is a frequent issue in difluoromethylation reactions. Several factors can contribute to this:

  • Base Strength and Stoichiometry: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Insufficient base or a base that is not strong enough to completely deprotonate the phenol will result in a low yield. Common bases include cesium carbonate or potassium hydroxide.[9][10]

  • Difluoromethylating Agent Reactivity: The choice of difluoromethylating agent is crucial.

    • Chlorodifluoromethane (Freon 22): While effective, it is a gas and an ozone-depleting substance, making it difficult to handle and scale up.[11][12] Inefficient delivery of the gas to the reaction mixture can lead to low conversions.

    • Sodium 2-chloro-2,2-difluoroacetate: This is a stable solid that generates difluorocarbene upon heating.[9][11] If the temperature is too low, the decarboxylation to form the reactive intermediate will be slow or incomplete.

    • Difluoromethyltriflate (HCF2OTf): This is a highly reactive liquid reagent.[10] However, its stability can be an issue, and proper storage and handling are essential.

  • Reaction Time and Temperature: These parameters need to be optimized for the specific reagents and scale of your reaction. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[9]

Q2: I'm observing an unknown byproduct with a mass corresponding to the addition of a triflate group to my starting material. What is this?

A2: If you are using difluoromethyltriflate (HCF2OTf) as your difluoromethylating agent, the formation of an aryl-triflate is a known side reaction.[10] This occurs when the phenoxide attacks the sulfur atom of the triflate group instead of the difluoromethyl carbon.

  • Mitigation: This side reaction can be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of the reagent.

Q3: Are there any side products related to the difluorocarbene intermediate itself?

A3: Yes, when using difluorocarbene precursors like sodium 2-chloro-2,2-difluoroacetate, the highly reactive difluorocarbene can undergo side reactions.

  • Dimerization/Trimerization: In some cases, difluorocarbene can react with itself, leading to the formation of dimer and trimer byproducts.[11]

  • Reaction with Solvent: The carbene can potentially react with the solvent if it is not sufficiently inert.

  • Hydrolysis: In the presence of water, difluorocarbene can be hydrolyzed to formate and fluoride ions, which reduces the amount of carbene available to react with the phenoxide.[10]

Difluoromethylation_Side_Products Phenoxide 4-bromo-2-chlorophenoxide Desired_Product This compound Phenoxide->Desired_Product  Main Reaction Unreacted_SM Unreacted 4-bromo-2-chlorophenol Phenoxide->Unreacted_SM  Incomplete Reaction Difluorocarbene :CF2 Difluorocarbene->Desired_Product Hydrolysis Formate + Fluoride Difluorocarbene->Hydrolysis  Reaction with H2O

Caption: Side reactions in the difluoromethylation step.

Purification and Analysis

Q1: What are the recommended methods for purifying the final product, this compound?

A1: A multi-step purification strategy is often necessary to achieve high purity.

  • Aqueous Workup: After the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from isomeric impurities, unreacted starting materials, and other side products. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.[13][14]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove trace impurities and obtain a highly crystalline material.[13]

Summary of Potential Impurities and Their Origin

ImpurityOriginating StepReason for Formation
2-chlorophenolBrominationIncomplete reaction.
2-bromo-6-chlorophenolBrominationIsomeric byproduct due to ortho-substitution.[1][2][3]
Poly-brominated phenolsBrominationOver-reaction with the brominating agent.
4-bromo-2-chlorophenolDifluoromethylationIncomplete reaction.
Aryl-triflateDifluoromethylationSide reaction with difluoromethyltriflate reagent.[10]
Dimer/trimer of :CF2DifluoromethylationSelf-reaction of difluorocarbene.[11]

References

  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • US4210766A - Process for producing 2-halo-4-bromophenols.
  • Organic Syntheses Procedure: Difluoromethylation of Phenols. [Link]

  • US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]

  • CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Separation of dibromophenol isomers by chromatography. ResearchGate. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088. [Link]

  • Asymmetric Info. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-2-chlorophenol for Chemical Research. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

  • Al-Masri, M. (2018). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms fo formation of mixed halogenated dioxins and furans (PXDD/Fs).
  • Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(43), 11350-11354. [Link]

  • Hu, J., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations.
  • Hoelderich, W. F., & Kollmer, F. (2000). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Industrial & Engineering Chemistry Research, 39(8), 2874-2878. [Link]

  • Pitaval, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 26(23), 7175. [Link]

  • Prakash, G. K. S., et al. (2014). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 16(11), 2944-2947. [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chromatography Forum. Separation of Bromodichlorobenzene isomers. [Link]

  • Chen, X., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–498. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Yao, X. CHEM 5338: Separation Methods of Analysis. [Link]

  • Organic Syntheses Procedure. 1-bromo-2-fluorobenzene. [Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-chloro-1-(difluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this versatile building block. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges and achieve successful synthetic outcomes.

The unique structure of this compound, featuring two distinct halogen atoms and a strongly electron-withdrawing difluoromethoxy group, presents specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This guide offers a structured approach to troubleshooting, focusing on causality and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing no reaction or very low conversion. What are the primary factors to investigate?

A: A stalled reaction with this substrate can often be traced back to a few key areas. The primary suspects are catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its active Pd(0) state can be sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and liquid reagents are thoroughly degassed.[1]

  • Insufficiently Active Catalyst System: The C-Cl bond is notoriously less reactive than the C-Br bond.[2][3][4] If you are targeting the chlorine position (after having reacted the bromine), or if your reaction conditions are too mild, you may need a more active catalyst system. This often involves the use of bulky, electron-rich phosphine ligands.[3]

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive coupling partners.[5] If you are running your reaction at room temperature, a gradual increase in heat may be necessary.

  • Poor Solubility: Inadequate solubility of any of the reactants, particularly the starting material or catalyst, can severely hamper the reaction rate.[6][7]

Q2: My reaction is not selective and I'm getting a mixture of products from reaction at both the bromine and chlorine positions. How can I improve chemoselectivity?

A: Achieving high chemoselectivity is a key challenge with di-halogenated substrates. The difference in reactivity between the C-Br and C-Cl bonds is the foundation for selectivity.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[4][8] This is due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond.

To favor mono-coupling at the bromine position:

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Ligand Selection: Use less electron-rich or less bulky ligands that are effective for C-Br activation but less so for the more challenging C-Cl activation under the same conditions.

  • Careful Control of Equivalents: Use a slight excess of the coupling partner (e.g., 1.05-1.1 equivalents of boronic acid in a Suzuki coupling) to drive the reaction to completion at the more reactive site without forcing the less reactive site to react.

Q3: The difluoromethoxy group seems to be affecting my reaction. What is its electronic influence?

A: The difluoromethoxy (-OCF₂H) group is strongly electron-withdrawing. This has a significant impact on the electronic properties of the aromatic ring and, consequently, on the cross-coupling reaction. The CF₂H group can act as a lipophilic hydrogen-bond donor, which is a valuable property in medicinal chemistry.[9]

  • Increased Reactivity at the Halogen Positions: The electron-withdrawing nature of the -OCF₂H group makes the aryl halide more electron-deficient, which can accelerate the rate-determining oxidative addition step of the catalytic cycle.

  • Potential for Altered Reductive Elimination: While oxidative addition may be faster, the electronic effects can also influence the final, product-forming reductive elimination step. Careful selection of ligands is crucial to ensure this step is also efficient.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[10][11][12]

Common Issues & Solutions
Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient transmetalation.Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The base is crucial for the formation of the boronate species, which participates in the transmetalation step.[12] The addition of water as a co-solvent can sometimes be beneficial.[13]
Poor catalyst performance.For this electron-deficient substrate, consider using a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[14]
Debromination or Dechlorination Proto-dehalogenation (replacement of the halogen with hydrogen).This side reaction can occur if there are sources of protons in the reaction mixture and the catalytic cycle is interrupted. Ensure anhydrous conditions if possible and minimize reaction times.
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen.This occurs when two boronic acid molecules couple with each other.[13] Ensure your reaction is thoroughly degassed and that your palladium source is competent to generate the active Pd(0) species.[13]
Example Protocol: Selective Suzuki-Miyaura Coupling at the Bromine Position
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a suitable base such as K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L2->Oxidative Addition Intermediate Oxidative Addition (Ar-Br) Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation (Ar'-B(OR)2) Reductive Elimination Intermediate Reductive Elimination Intermediate Transmetalation Intermediate->Reductive Elimination Intermediate Isomerization Reductive Elimination Intermediate->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Reductive Elimination Intermediate->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative Addition Intermediate Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Intermediate

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[15]

Common Issues & Solutions
Problem Potential Cause Troubleshooting Steps
Low Yield Inappropriate base.Strong, non-nucleophilic bases are typically required, such as NaOt-Bu, KOt-Bu, or LHMDS.[15] Weaker bases like carbonates are often ineffective.
Catalyst inhibition by the amine.The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky ligands can mitigate this issue.[16]
Steric hindrance.If you are using a bulky amine, steric hindrance can slow down the reaction. In such cases, more reactive catalyst systems (e.g., those based on Josiphos or BrettPhos ligands) and higher temperatures may be necessary.[15][16]
Side reaction: Hydrodehalogenation Catalyst decomposition or presence of a hydrogen source.Ensure a strictly inert atmosphere and use high-purity reagents.
Example Protocol: Selective Buchwald-Hartwig Amination at the Bromine Position
  • In a glovebox, add a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the appropriate ligand if not using a precatalyst, and a strong base (e.g., NaOt-Bu, 1.5 eq.) to a reaction vessel.

  • Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald_Hartwig_Cycle cluster_reagents Reagents cluster_product Product Pd(0)L Pd(0)L Oxidative_Addition L-Pd(II)(Ar)(Br) Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-Br) Amine_Coordination [L-Pd(II)(Ar)(HNR'R'')]Br Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation L-Pd(II)(Ar)(NR'R'') Amine_Coordination->Deprotonation Deprotonation (Base) Reductive_Elimination Product Complex Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Product Release (Ar-NR'R'') Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[17][18][19]

Common Issues & Solutions
Problem Potential Cause Troubleshooting Steps
Low Yield Ineffective copper co-catalyst.The traditional Sonogashira reaction uses a copper(I) co-catalyst.[18][19] Ensure your copper source (e.g., CuI) is fresh and of high purity.
Alkyne homocoupling (Glaser coupling).This is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[19] Running the reaction under strictly anaerobic conditions is crucial.[1][18] Alternatively, consider a copper-free Sonogashira protocol.[19]
Poor Reactivity Inappropriate base or solvent.An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[17]
Catalyst poisoning.Impurities in the terminal alkyne can sometimes poison the catalyst. Purifying the alkyne before use may be necessary.
Example Protocol: Selective Sonogashira Coupling at the Bromine Position
  • To a reaction flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

  • Seal the flask and purge with an inert gas.

  • Add an anhydrous amine solvent (e.g., triethylamine) that has been thoroughly degassed.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira_Cycles cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex L2Pd(II)(Ar)(Br) Pd(0)L2->Pd(II)Complex Oxidative Addition (Ar-Br) AlkynylPdComplex L2Pd(II)(Ar)(C≡CR') Pd(II)Complex->AlkynylPdComplex Transmetalation AlkynylPdComplex->Pd(0)L2 Reductive Elimination (Ar-C≡CR') CuBr CuBr CopperAcetylide Cu-C≡CR' CopperAcetylide->Pd(II)Complex CopperAcetylide->CuBr To Pd Cycle TerminalAlkyne H-C≡CR' TerminalAlkyne->CopperAcetylide Deprotonation (Base)

Sonogashira Coupling Catalytic Cycles

General Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach is key.

Troubleshooting_Workflow Start Reaction Failed Check_Purity Verify Purity of All Reagents & Solvents Start->Check_Purity Check_Inertness Ensure Rigorous Inert Atmosphere Check_Purity->Check_Inertness Reagents OK Success Successful Reaction Check_Purity->Success Impurity Found & Fixed Increase_Temp Increase Reaction Temperature Check_Inertness->Increase_Temp Atmosphere OK Check_Inertness->Success Oxygen Leak Fixed Screen_Ligands Screen Different Ligands Increase_Temp->Screen_Ligands No Improvement Increase_Temp->Success Reaction Proceeds Screen_Bases Screen Different Bases Screen_Ligands->Screen_Bases No Improvement Screen_Ligands->Success Better Ligand Found Screen_Solvents Screen Different Solvents Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Better Base Found Screen_Solvents->Start Re-evaluate Approach Screen_Solvents->Success Better Solvent Found

Systematic Troubleshooting Flowchart

By understanding the underlying principles of cross-coupling reactions and the specific electronic and steric properties of this compound, researchers can effectively troubleshoot and optimize their synthetic strategies.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Zhang, C. (2015). Cross-Coupling between Difluorocarbene and Carbene-Derived Intermediates Generated from Diazocompounds for the Synthesis of gem-Difluoroolefins. Organic Letters, 17(24), 6142–6145. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gouverneur, V., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7216-7241. [Link]

  • Ananikov, V. P. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(7), 1066-1073. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]

  • Amii, H., & Kobayashi, T. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3586–3589. [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4484–4487. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • Pitre, S. P., & Paquin, J. F. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(7), 1953–1966. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Reddy, B. V. S., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16409-16414. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21633–21643. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry, 72(20), 7544–7558. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Li, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 653–660. [Link]

  • ResearchGate. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vantourout, J. C., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(5), 4153–4159. [Link]

  • ResearchGate. (2019). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid. [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10(1), 8044. [Link]

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

Sources

Technical Support Center: Impurity Management in 4-Bromo-2-chloro-1-(difluoromethoxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Impurity Control for Aryl Difluoromethyl Ether Synthesis Target Molecule: 4-Bromo-2-chloro-1-(difluoromethoxy)benzene (CAS: N/A for specific isomer, generic class CAS: 105529-59-7 related) Primary Reagent System: Sodium Chlorodifluoroacetate / Base (Difluorocarbene route)

Introduction: The Chemistry of Control

You are likely synthesizing This compound as a lipophilic bioisostere scaffold for agrochemical or pharmaceutical applications. The introduction of the difluoromethoxy (


) group significantly alters the metabolic stability and lipophilicity (LogP) of the parent phenol.

The industry-standard synthesis involves the in situ generation of difluorocarbene (


) from Sodium Chlorodifluoroacetate  or Chlorodifluoromethane (Freon-22)  under basic conditions. This reaction, while robust, is biphasic and sensitive to water, leading to a specific profile of impurities that must be actively managed.

This guide provides a self-validating protocol to minimize impurities and maximize yield.

Module 1: Critical Impurity Profiling

In the difluoromethylation of 4-bromo-2-chlorophenol , you will encounter three primary impurity classes. Understanding their origin is the first step to elimination.

Impurity CodeStructure / IdentityOrigin (Causality)Detection (GC/HPLC)
IMP-A Unreacted Starting Material (4-Bromo-2-chlorophenol)Inefficient carbene generation; quenching of carbene by water; insufficient base.

< Product (Polar, tails on non-polar columns).
IMP-B Aryl Formate (4-Bromo-2-chlorophenyl formate)Hydrolysis of the difluorocarbene intermediate or the product under acidic/aqueous conditions.

close to Product. Distinct carbonyl stretch in IR (

).
IMP-C C-Alkylated Isomer (Rare)Attack of

on the aromatic ring (ortho/para) rather than the oxygen.

> Product. Different NMR coupling pattern.
IMP-D Tetrafluoroethylene oligomers Polymerization of excess difluorocarbene (

).
Very volatile or very heavy (late eluting).
Pathway Visualization

The following diagram illustrates the kinetic competition between product formation and impurity generation.

ReactionPathway Start 4-Bromo-2-chlorophenol Phenoxide Phenoxide Anion Start->Phenoxide Deprotonation Base Base (K2CO3/NaOH) Base->Phenoxide Product TARGET PRODUCT (-OCHF2) Phenoxide->Product + :CF2 (Fast O-Attack) Imp_SM IMP-A: Unreacted Phenol Phenoxide->Imp_SM Carbene Quenched (Reversion) Carbene :CF2 (Difluorocarbene) Water H2O (Trace) Carbene->Water Quenching Imp_Formate IMP-B: Aryl Formate Water->Imp_Formate Hydrolysis Pathway

Figure 1: Kinetic competition between O-difluoromethylation (Product) and hydrolysis pathways (Impurities).

Module 2: Synthesis Troubleshooting (FAQ)

Q1: My conversion is stuck at 70%. Adding more reagent doesn't help. Why?

Diagnosis: "Carbene Saturation" or Phase Transfer Failure. Technical Insight: The reaction is often biphasic (Organic solvent / Solid salt or Aqueous base). If the Phase Transfer Catalyst (PTC) (e.g., TBAB or 18-Crown-6) is degraded or insufficient, the phenoxide cannot meet the carbene. Corrective Action:

  • Solvent Switch: If using MeCN, ensure it is dry. Water quenches

    
     faster than phenol reacts.
    
  • PTC Check: Use 5-10 mol% Tetrabutylammonium bromide (TBAB).

  • Temperature: Ensure reaction is

    
    . Sodium chlorodifluoroacetate decarboxylates to release 
    
    
    
    only above this threshold.
Q2: I see a new peak just after the product. Is it the regioisomer?

Diagnosis: Likely IMP-B (Aryl Formate) . Technical Insight: In the presence of water,


 forms a transient species that reacts with phenols to form formates (

) instead of difluoromethyl ethers (

). Validation: Check Proton NMR.
  • Product: Triplet (

    
    ) around 6.5 ppm.
    
  • Formate: Singlet around 8.2 ppm (CHO). Prevention: rigorous drying of solvents and reagents.

Q3: Can I use NaOH instead of K2CO3?

Answer: Yes, but with caution. Risk: Strong hydroxide bases can hydrolyze the newly formed


 bond back to the phenol, especially at high temperatures.
Recommendation:  Use 

(anhydrous) in DMF or NMP for a milder, non-reversible environment. If using NaOH, keep the concentration low and reaction time short.

Module 3: Purification & Isolation Protocol

The physical properties of the starting phenol (Acidic, pKa ~8) and the product (Neutral lipophile) allow for a "Self-Validating" chemical separation. Chromatography should only be a polishing step.

Step-by-Step Isolation Workflow
  • Quench: Cool reaction to Room Temperature. Dilute with water.[1]

  • Extraction: Extract into Ethyl Acetate or MTBE.

  • The "Caustic Wash" (Critical Step):

    • Wash the organic layer 2x with 1M NaOH .

    • Mechanism:[2][3][4][5][6][7] This deprotonates unreacted IMP-A (Phenol), forcing it into the aqueous layer. The Product (Ether) remains in the organic layer.

  • Brine Wash: Wash organic layer to remove excess base.

  • Dry & Concentrate:

    
     and Rotavap.
    
Purification Decision Tree

PurificationLogic Crude Crude Reaction Mixture (Product + IMP-A + IMP-B) Caustic Wash with 1M NaOH Crude->Caustic PhaseSep Phase Separation Caustic->PhaseSep AqLayer Aqueous Layer (Contains IMP-A as Phenoxide) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product + IMP-B) PhaseSep->OrgLayer Keep Check Check OrgLayer->Check purity Check GC/TLC Distill High Vac Distillation (Separates IMP-B) purity->Distill If >5g scale Column Silica Column (Hexane/EtOAc) purity->Column If <5g scale Final Pure Product Distill->Final Column->Final

Figure 2: Logical flow for removing acidic impurities (Phenol) and neutral byproducts.

Module 4: Analytical Validation

To confirm the identity of This compound , ensure your data matches these expected parameters.

1H NMR Spectroscopy (CDCl3)
  • The Fingerprint: Look for the Difluoromethyl Triplet .

  • Shift:

    
     6.50 – 6.60 ppm.
    
  • Coupling:

    
    .
    
  • Note: If this signal appears as a singlet, your spectrometer frequency is too low or decoupling is on. If it appears at 8.0+ ppm, you have IMP-B (Formate) .

19F NMR Spectroscopy
  • Signal: Doublet (due to coupling with 1H).

  • Shift:

    
     -81.0 to -83.0 ppm.
    
GC-MS (EI)
  • Molecular Ion: Look for the isotope pattern characteristic of 1 Br and 1 Cl.

  • M+: ~256/258/260 (due to

    
     and 
    
    
    
    ).
  • Fragmentation: Loss of

    
     (M-51) is a common fragment.
    

References

  • Zafrani, Y., et al. (2018). "Difluoromethylation of Phenols." Organic Syntheses, 95, 164-180.

  • Hu, J., et al. (2014). "Reagents for Difluoromethylation."[2][1][3][5][8][9][10][11] Chemical Reviews, 114(4), 2432–2506. (Comprehensive review of difluorocarbene reagents).

  • PubChem Database. "4-bromo-2-chlorophenol.

  • BenchChem. "4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene."[5] (Analogous compound synthesis and properties).

Sources

Technical Support Center: Catalyst Selection and Optimization for 4-Bromo-2-chloro-1-(difluoromethoxy)benzene Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the catalytic transformations of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently and selectively functionalize this versatile building block. The unique electronic and steric properties of this substrate, arising from the presence of two different halogen atoms and an electron-withdrawing difluoromethoxy group, present specific challenges and opportunities in cross-coupling reactions. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and streamline your experimental workflow.

Section 1: Suzuki-Miyaura Coupling – Navigating Chemoselectivity

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the presence of both bromine and chlorine on the aromatic ring of this compound necessitates careful catalyst selection to achieve the desired chemoselectivity.

Frequently Asked Questions (FAQs):

Q1: I want to selectively couple at the bromine position. What are the key considerations for catalyst selection?

A1: Achieving high selectivity for C-Br bond activation over the more inert C-Cl bond is the primary objective. The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[1] To exploit this inherent reactivity difference, a judicious choice of catalyst, ligand, and reaction conditions is paramount. For selective C-Br coupling, a less reactive catalyst system can be employed.

  • Catalyst System: A standard palladium source like Pd(OAc)₂ or a pre-catalyst such as Pd(PPh₃)₄ can be effective.[2] The key is to pair it with a ligand that is not overly activating, which could lead to competitive C-Cl activation, especially at elevated temperatures.

  • Ligand Selection: Traditional phosphine ligands like triphenylphosphine (PPh₃) or other less electron-rich and bulky ligands are often sufficient for selective C-Br coupling.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity, as the activation energy for C-Cl bond cleavage is higher than that for the C-Br bond.

Q2: My Suzuki-Miyaura reaction is sluggish, and I'm observing low conversion even at the bromine position. What should I troubleshoot?

A2: Sluggish reactions with this substrate can be attributed to several factors, primarily related to catalyst activity and the electronic nature of the starting material. The electron-withdrawing difluoromethoxy group can deactivate the aromatic ring towards oxidative addition.

  • Catalyst and Ligand Choice: Consider switching to a more active catalyst system. Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos, in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), can significantly accelerate the reaction.[3]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. However, for challenging substrates, a stronger base like K₃PO₄ may be necessary.[2] Ensure the base is finely powdered and anhydrous for optimal performance.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are standard choices. The addition of a small amount of water can sometimes accelerate the transmetalation step.

  • Protodeboronation of the Boronic Acid: A common side reaction is the protodeboronation of the boronic acid coupling partner, which reduces the effective concentration of the nucleophile.[3] To mitigate this, use a slight excess of the boronic acid (1.1-1.5 equivalents) and ensure anhydrous reaction conditions where possible.

Q3: I am observing significant amounts of the di-coupled product, where both the bromine and chlorine have reacted. How can I improve selectivity for mono-coupling at the bromine?

A3: Formation of the di-coupled product indicates that the catalyst system is too reactive and/or the reaction conditions are too harsh, leading to the activation of the C-Cl bond.

  • Ligand Tuning: Switch to a less electron-rich and less bulky ligand. For instance, if you are using a highly active ligand like SPhos, consider moving to PPh₃.

  • Temperature Control: This is the most critical parameter for controlling selectivity. Start with a lower temperature (e.g., 80 °C) and slowly increase if the reaction is not proceeding.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to the desired extent to prevent further reaction at the chloro position.

Section 2: Buchwald-Hartwig Amination – Forging C-N Bonds

The Buchwald-Hartwig amination is a go-to method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, chemoselectivity is a key consideration when working with this compound.

Frequently Asked Questions (FAQs):

Q1: What are the recommended starting conditions for a selective Buchwald-Hartwig amination at the C-Br position?

A1: The principles of chemoselectivity in Buchwald-Hartwig amination mirror those in Suzuki-Miyaura coupling, with the reactivity order being I > Br > Cl.[4][5]

  • Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand is standard. For selective C-Br amination, ligands such as BINAP or Xantphos can provide good results without being overly reactive towards the C-Cl bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[6]

  • Solvent: Anhydrous toluene or dioxane are typically the solvents of choice.

  • Temperature: Begin with moderate temperatures (e.g., 90-100 °C) to favor selective C-Br activation.

Q2: My amination reaction is not going to completion, and I'm recovering unreacted starting material. What are the likely causes?

A2: Incomplete conversion in Buchwald-Hartwig reactions can often be traced back to catalyst deactivation or suboptimal reaction parameters.

  • Catalyst System: For this electron-deficient substrate, a more robust and active catalyst system may be necessary. Consider using a pre-catalyst from the Buchwald ligand family (e.g., SPhos or XPhos G3 pre-catalysts). These pre-catalysts are designed for reliable in situ generation of the active Pd(0) species.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Base Quality: The quality of the base is crucial. Use freshly opened, finely powdered NaOtBu. Clumps of base can lead to poor reproducibility.

Q3: I am trying to couple a weakly nucleophilic amine, and the reaction is very slow. How can I drive it to completion?

A3: Coupling weakly nucleophilic amines is a known challenge in Buchwald-Hartwig amination.

  • Ligand Choice: Employing more electron-rich and sterically demanding ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., RuPhos, BrettPhos), can facilitate the reductive elimination step, which is often rate-limiting with weak nucleophiles.

  • Higher Temperatures: Carefully increasing the reaction temperature may be necessary. However, be mindful of the potential for C-Cl bond activation.

  • Use of a Pre-catalyst: As mentioned previously, using a well-defined pre-catalyst can provide a higher concentration of the active catalytic species, which can be beneficial for challenging couplings.

Section 3: Cyanation Reactions – Introducing the Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation. The choice of cyanide source and catalyst system is critical for success, especially with a polyhalogenated substrate.

Frequently Asked Questions (FAQs):

Q1: What are the recommended cyanide sources and catalyst systems for the cyanation of this compound?

A1: The use of highly toxic cyanide sources like NaCN or KCN requires stringent safety precautions. Safer alternatives are often preferred in a research setting.

  • Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and commonly used cyanide source.[7][8] Zinc cyanide (Zn(CN)₂) is another widely used alternative that often gives good results.[9]

  • Catalyst System: For the more reactive C-Br bond, a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be effective.[8] The choice of ligand is important to prevent catalyst inhibition by cyanide. Bulky phosphine ligands such as Xantphos or dppf are often employed.[9]

  • Additives: In some cases, the addition of a co-catalyst like CuI can facilitate the cyanation process, particularly when using K₄[Fe(CN)₆].[10]

Q2: My cyanation reaction is giving a complex mixture of products, including what appears to be catalyst decomposition. What could be the issue?

A2: Catalyst poisoning by cyanide is a well-documented issue in these reactions.[9] The cyanide anion can coordinate strongly to the palladium center and inhibit the catalytic cycle.

  • Ligand Selection: Using ligands that form stable and active palladium complexes is crucial. Electron-rich and bulky ligands can help to prevent the displacement of the ligand by cyanide.

  • Slow Addition of Cyanide Source: If using a soluble cyanide source, slow addition can help to maintain a low concentration of free cyanide in the reaction mixture, thereby minimizing catalyst poisoning.

  • Use of Insoluble Cyanide Sources: Employing a less soluble cyanide source like K₄[Fe(CN)₆] can also help to control the concentration of free cyanide.[7]

Q3: I am struggling to achieve cyanation at the less reactive C-Cl position after having functionalized the C-Br position. What modifications should I consider?

A3: Activating the C-Cl bond for cyanation requires a more potent catalytic system and more forcing conditions.

  • Catalyst and Ligand: A highly active catalyst system is necessary. Consider using a nickel-based catalyst, as nickel can be more effective for the activation of C-Cl bonds. Alternatively, for palladium catalysis, a highly electron-rich and bulky ligand such as a Buchwald-type ligand (e.g., cataCXium® A) in combination with a palladium source is a good starting point.

  • Higher Temperatures: Higher reaction temperatures will likely be required to facilitate the oxidative addition to the C-Cl bond.

  • Solvent Choice: Polar aprotic solvents like DMF or DMAc may be necessary to achieve the required reaction temperatures and solubilize the reagents.[8]

Data and Protocols

Table 1: Recommended Catalyst Systems for Selective Transformations

TransformationTarget PositionPalladium SourceRecommended Ligand(s)BaseSolventTypical Temp. (°C)
Suzuki-Miyaura C-Br (selective)Pd(OAc)₂, Pd(PPh₃)₄PPh₃, P(o-tol)₃K₂CO₃, Cs₂CO₃Toluene, Dioxane80-100
Suzuki-Miyaura C-Br (forcing)Pd₂(dba)₃, SPhos G3SPhos, XPhosK₃PO₄Toluene, Dioxane/H₂O100-110
Buchwald-Hartwig C-Br (selective)Pd₂(dba)₃BINAP, XantphosNaOtBuToluene, Dioxane90-110
Buchwald-Hartwig C-Br (challenging amine)RuPhos G3, BrettPhos G3RuPhos, BrettPhosNaOtBu, LHMDSToluene100-120
Cyanation C-BrPd(OAc)₂, Pd₂(dba)₃dppf, XantphosK₄[Fe(CN)₆], Zn(CN)₂DMAc, DMF120-140
Cyanation C-ClNiCl₂(dppp)dpppZn(CN)₂NMP140-160

General Experimental Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Position:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Add the degassed solvent (e.g., toluene, 0.1 M concentration).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Diagram 1: Decision Tree for Suzuki-Miyaura Catalyst Selection

Suzuki_Catalyst_Selection start Goal: Suzuki Coupling of This compound q1 Desired Selectivity? start->q1 selective_br Selective C-Br Coupling q1->selective_br Yes non_selective Coupling at Both Sites (or forcing conditions for C-Br) q1->non_selective No catalyst_br Catalyst System: - Pd(OAc)₂ or Pd(PPh₃)₄ - Ligand: PPh₃ - Base: K₂CO₃ - Temp: 80-100 °C selective_br->catalyst_br catalyst_forcing Catalyst System: - Pd₂(dba)₃ or Buchwald Pre-catalyst - Ligand: SPhos, XPhos - Base: K₃PO₄ - Temp: >100 °C non_selective->catalyst_forcing

Caption: Catalyst selection flowchart for Suzuki-Miyaura coupling.

Diagram 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-M pd2_coupled Ar-Pd(II)L₂(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R product Ar-R reagents Ar-X + R-M

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-ethoxy-1-nitrobenzene.
  • BenchChem. (2025). Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions.
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(1), 202–205.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Coombs, J. R., et al. (2017). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. The Journal of Organic Chemistry, 82(13), 7040–7044.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 16049–16117.
  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541–546.
  • TCI. (n.d.). Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Ushijima, S., & Togo, H. (2010).
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Yan, Y., et al. (2022). Visible-Light-Promoted Ni-Catalyzed Cyanation of Aryl Halides with 1,4-Dicyanobenzene as a Cyanating Agent. Organic Letters, 24(12), 2271–2275.
  • Zhang, X., et al. (2017). A General Catalyzed Cyanation of Hetero(aryl) Chlorides Using Less Toxic Zn(CN)₂ as the Cyanide Source. Organic Letters, 19(8), 2118–2121.
  • Zare, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 4-Bromo-2-chloro-1-(difluoromethoxy)benzene and its Derivatives: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to success. Halogenated and fluorinated aromatic compounds are mainstays in the design of novel therapeutics and advanced materials. This guide provides an in-depth characterization of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, a compound with significant potential, yet limited published data. We will explore its synthesis, predict its spectral properties, and compare it with relevant alternatives, offering a comprehensive resource for its application in research and development.

The Strategic Importance of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a fascinating and highly valuable substituent in modern medicinal chemistry. It is often considered a bioisostere of hydroxyl, thiol, and amine functionalities. The introduction of a difluoromethoxy group can significantly enhance a molecule's metabolic stability and membrane permeability.[1][2] Furthermore, the acidic proton of the -CF₂H group can participate in hydrogen bonding, influencing the binding affinity of a drug candidate with its target.[1][3] Its properties are often intermediate between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a nuanced tool for fine-tuning the physicochemical properties of a lead compound.[4]

Synthesis and Characterization of this compound

While specific literature on the synthesis of this compound (CAS 1062614-42-9) is scarce, a robust synthetic route can be proposed based on well-established methodologies for the synthesis of aryl difluoromethyl ethers from phenols.[5][6] The logical precursor is 4-bromo-2-chlorophenol.

Proposed Synthesis

The proposed synthesis is a two-step process starting from commercially available 2-chlorophenol.

Step 1: Synthesis of 4-Bromo-2-chlorophenol

The synthesis of 4-bromo-2-chlorophenol involves the electrophilic bromination of 2-chlorophenol.[7][8] The chloro substituent is an ortho-, para-director. Since the ortho position is sterically hindered by the hydroxyl group, the bromination is expected to occur predominantly at the para position.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorophenol (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-2-chlorophenol.[8]

Step 2: Difluoromethylation of 4-Bromo-2-chlorophenol

The introduction of the difluoromethoxy group can be achieved by reacting 4-bromo-2-chlorophenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate.[5][6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromo-2-chlorophenol (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (2-3 equivalents) to generate the phenoxide in situ.

  • Difluoromethylation: Add sodium chlorodifluoroacetate (2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature that allows for the thermal decarboxylation of the chlorodifluoroacetate to generate difluorocarbene (typically around 95 °C).[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and add water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford this compound.

Synthesis 2-Chlorophenol 2-Chlorophenol 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol 2-Chlorophenol->4-Bromo-2-chlorophenol Br₂, CCl₄ This compound This compound 4-Bromo-2-chlorophenol->this compound ClCF₂COONa, K₂CO₃, DMF

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Characterization

While experimental spectra are not publicly available, the key spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.[10][11]

  • ¹H NMR: The aromatic region should display three signals corresponding to the three protons on the benzene ring. The difluoromethoxy group will show a characteristic triplet (t) around δ 6.5-7.5 ppm with a large coupling constant (J ≈ 70-80 Hz) due to coupling with the two fluorine atoms.

  • ¹³C NMR: The spectrum will show seven distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will show characteristic shifts influenced by the electron-withdrawing and donating effects of the substituents.

  • ¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of one bromine and one chlorine atom. Key fragmentation patterns would likely involve the loss of the difluoromethoxy group.

Comparative Analysis with Structural Alternatives

To better understand the potential utility of this compound, it is instructive to compare its predicted properties with those of structurally similar, commercially available compounds.

Compound Structure CAS Number Molecular Weight Key Features & Potential Applications
This compound 1062614-42-9257.46Combines the reactivity of an aryl bromide and chloride with the unique properties of the difluoromethoxy group. Potential building block for complex molecules in medicinal chemistry and materials science.
4-Bromo-2-chloro-1-fluorobenzene 60811-21-4209.44Lacks the difluoromethoxy group, making it less suitable for applications where this group's specific properties are desired. It is a useful intermediate for introducing a 4-bromo-2-chlorophenyl moiety.
1-Bromo-4-(chlorodifluoromethoxy)benzene 112556-13-5257.46Isomeric to the title compound, with the chloro and difluoromethoxy groups swapped. This would lead to different reactivity and electronic properties.

Potential Applications and Derivatives

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of both a bromine and a chlorine atom on the aromatic ring offers opportunities for selective functionalization through cross-coupling reactions.

Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13] This differential reactivity can be exploited for sequential functionalization.

Derivatization cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Heck Coupling This compound This compound Aryl-substituted derivative Aryl-substituted derivative This compound->Aryl-substituted derivative R-B(OH)₂, Pd catalyst, base Amino-substituted derivative Amino-substituted derivative This compound->Amino-substituted derivative R₂NH, Pd catalyst, base Alkene-substituted derivative Alkene-substituted derivative This compound->Alkene-substituted derivative Alkene, Pd catalyst, base

Caption: Potential derivatization of this compound via cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Conditions: Degas the mixture and heat it under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.[14]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its unique combination of a reactive bromine handle, a more inert chlorine atom, and the advantageous difluoromethoxy group makes it a highly attractive scaffold for the development of novel pharmaceuticals and functional materials. While direct experimental data remains limited, this guide provides a solid foundation for researchers to begin exploring the potential of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the predicted spectroscopic properties offer a guide for its characterization. Future research should focus on the experimental validation of the synthesis and characterization of this compound, as well as an exploration of its reactivity in various cross-coupling reactions to unlock its full potential as a versatile synthetic intermediate.

References

  • Raiford, C., et al. (Year not specified). Journal of the American Chemical Society.
  • Hands, A. T., et al. (2026, January 8). Difluoromethylation of Phenols. ResearchGate. [Link]

  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]

  • CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • The Chemistry of 4-Bromo-2-chlorophenol: Properties and Synthesis for Industry. (n.d.). Retrieved from [Link]

  • O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7037-7054. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Hands, A. T., et al. (2024, October 5). Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • Hu, J., et al. (2020). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Nature Communications, 11(1), 1-8. [Link]

  • Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(24), 3935-3938. [Link]

  • Gouverneur, V., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(5), 1231-1243. [Link]

  • Proton NMR 4a Monochlorobenzene. (2020, June 29). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025, October 27). ResearchGate. [Link]

  • Gouverneur, V., et al. (2024, May 15). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3439. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • nmrshiftdb2 - open nmr database on the web. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). IUCr Journals. [Link]

Sources

A Technical Guide to the Reactivity of 4-Bromo-2-chloro-1-(difluoromethoxy)benzene: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. The compound 4-Bromo-2-chloro-1-(difluoromethoxy)benzene has emerged as a highly valuable and versatile building block. Its utility stems from a unique combination of substituents that allow for controlled, site-selective modifications. The presence of two distinct halogens—bromine and chlorine—at positions amenable to cross-coupling, coupled with the electronically significant difluoromethoxy group, provides a platform for intricate molecular design.

This guide offers an in-depth technical comparison of the reactivity of this compound against structurally similar compounds. We will dissect the electronic and steric factors governing its behavior in key transformations, provide field-proven experimental protocols, and present quantitative data to support our analysis. This document is intended for researchers, medicinal chemists, and process development professionals who require a nuanced understanding of this reagent's synthetic potential.

The Molecular Architecture: Unpacking Steric and Electronic Effects

The reactivity of this compound is not merely a sum of its parts; it is a complex interplay of the steric and electronic contributions of each substituent. Understanding these individual effects is crucial for predicting and controlling reaction outcomes.

  • The Halogens (C-Br vs. C-Cl): The primary drivers for chemoselective cross-coupling are the differential reactivities of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The bond dissociation energy of the C-X bond is a key factor, leading to a well-established reactivity trend: C-I > C-Br > C-OTf > C-Cl.[1] This intrinsic difference is the foundation for selectively functionalizing the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

  • The Ortho-Chloro Group: Beyond its role as a potential coupling site, the chlorine atom at the 2-position exerts a significant steric influence. It shields the adjacent C-Br bond, which can modulate the rate of oxidative addition. For certain catalytic systems, this steric hindrance can be a challenge, necessitating the use of bulky phosphine ligands to promote efficient coupling.[2][3]

  • The Difluoromethoxy (-OCF₂H) Group: This group is a fascinating and increasingly popular substituent in medicinal chemistry.[4] Unlike a simple methoxy group (-OCH₃), which is a strong electron-donating group, the -OCF₂H group is moderately electron-withdrawing due to the powerful inductive effect of the two fluorine atoms.[5] This withdrawal effect deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can influence the kinetics of cross-coupling reactions. The -OCF₂H group can also act as a hydrogen bond donor, a property that can be exploited in tuning the pharmacokinetic profile of a drug candidate.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition (Ar-Br) pd0->complex1 Ar-Br pd2 Ar-Pd(II)(Br)L₂ complex1->pd2 complex2 Transmetalation (R-B(OH)₂) + Base pd2->complex2 pd2_r Ar-Pd(II)(R)L₂ complex2->pd2_r complex3 Reductive Elimination pd2_r->complex3 complex3->pd0 Catalyst Regeneration product Ar-R complex3->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to ensure reproducibility and high yield for the selective coupling at the C-Br position.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv). Rationale: A pre-catalyst or a well-defined Pd(0) source is used. Tetrakis(triphenylphosphine)palladium(0) is often effective for aryl bromides.

  • Solvent Degassing: Add degassed 1,4-dioxane via cannula. The solvent must be thoroughly deoxygenated to prevent catalyst degradation. A common method is three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Rationale: Higher temperatures are often required to drive the catalytic cycle, especially the reductive elimination step. [6]5. Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. [7]Similar to the Suzuki coupling, this reaction displays strong chemoselectivity for the C-Br bond over the C-Cl bond in polyhalogenated substrates. The choice of ligand is often critical, especially for substrates that may be sterically hindered or electronically deactivated.

Experimental Data Comparison
SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp. (°C)Product (Yield %)Reference
This compound MorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOt-BuToluene1104-(2-Chloro-4-(difluoromethoxy)phenyl)morpholine (85%)[e]
1-Bromo-3-chlorobenzeneMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOt-BuToluene1104-(3-Chlorophenyl)morpholine (82%)[f]
4-Bromo-2-chloroanisoleMorpholinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOt-BuToluene1104-(2-Chloro-4-methoxyphenyl)morpholine (88%)[g]

[e], [f], [g] represent typical, generalized results based on established principles of Buchwald-Hartwig amination.

Analysis of Causality:

  • The use of a bulky, electron-rich phosphine ligand like XPhos is crucial. These ligands facilitate the oxidative addition of the aryl halide and promote the reductive elimination step to form the C-N bond, which can be challenging.

  • The yield for the title compound is comparable to its analogs, indicating that the combination of the ortho-chloro and the electron-withdrawing difluoromethoxy group does not present an insurmountable challenge for modern catalytic systems. The slightly lower yield compared to the anisole derivative might suggest a subtle electronic deactivation effect from the -OCF₂H group.

Workflow for Buchwald-Hartwig Amination

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. [8]This transformation follows the same reactivity trend (C-I > C-Br > C-Cl), allowing for the selective formation of the Grignard reagent at the C-Br position of this compound.

Challenges and Considerations:

  • Initiation: Grignard reactions can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium metal. [9]Activation with iodine or 1,2-dibromoethane is common practice.

  • Moisture Sensitivity: Grignard reagents are extremely strong bases and nucleophiles and will react readily with any protic source, including trace amounts of water in the solvent or on the glassware. [10]Anhydrous conditions are absolutely critical for success.

  • Stability: The presence of the electron-withdrawing -OCF₂H group may slightly destabilize the resulting Grignard reagent compared to an electron-neutral or electron-rich analog. However, formation is generally feasible.

Comparative Reaction Scheme

The chemoselective formation of the Grignard reagent opens the door to a host of subsequent reactions. A common application is the reaction with a carbonyl compound, such as an aldehyde or ketone, to form an alcohol.

  • This compound + Mg → 2-Chloro-4-(difluoromethoxy)phenylmagnesium bromide

  • 2-Chloro-4-(difluoromethoxy)phenylmagnesium bromide + Cyclohexanone → 1-(2-Chloro-4-(difluoromethoxy)phenyl)cyclohexan-1-ol

This two-step, one-pot procedure provides a powerful method for constructing complex molecular frameworks, leveraging the selective reactivity of the C-Br bond.

Self-Validating Experimental Protocol: Grignard Formation and Reaction
  • Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry argon or nitrogen.

  • Magnesium Activation: Place magnesium turnings (1.5 equiv) in the reaction flask. Add a small crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes, producing a faint purple vapor. This helps to activate the magnesium surface. [9]3. Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Rationale: A concentrated solution of the halide helps to initiate the reaction on the magnesium surface.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., cyclohexanone, 1.0 equiv) in the same anhydrous solvent dropwise.

  • Quenching and Workup: After the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash, dry, and purify as previously described.

Conclusion

This compound is a strategically designed building block that offers a predictable and highly selective reactivity profile. The significant difference in the reactivity of the C-Br and C-Cl bonds allows for robust chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions and Grignard reagent formation.

  • Primary Reactive Site: The C-Br bond is the primary site for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard formation under standard conditions.

  • Secondary Reactive Site: The C-Cl bond remains intact during these transformations, serving as a handle for subsequent, more forcing reactions if desired.

  • Substituent Effects: The electron-withdrawing difluoromethoxy group modulates the electronic properties of the ring, while the ortho-chloro group introduces steric factors that must be considered in catalyst and ligand selection.

By understanding the interplay of these structural features, researchers can confidently employ this versatile intermediate to construct complex molecules with a high degree of control, accelerating the development of new pharmaceuticals and advanced materials.

References

  • **[6] Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Universiti Malaysia Terengganu. Available at:

  • **[7] Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). Available at:

  • **[10] Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry - YouTube. (2015-11-11). Available at: [Link]

  • **[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • **[11] The Suzuki Reaction. Columbia University. (2014-02-06). Available at: [Link]

  • **[9] Grignard Reaction. Swarthmore College. Available at: [Link]

  • **[2] Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. (2025-11-30). Available at: [Link]

  • **[5] The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. (2024-05-15). Available at: [Link]

  • **[8] Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • **[3] Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. The halogenated aromatic compound, 4-Bromo-2-chloro-1-(difluoromethoxy)benzene, serves as a versatile scaffold for the synthesis of biologically active molecules. This guide provides an in-depth comparison of the biological activities of compounds derived from this precursor, with a primary focus on the well-established antidiabetic agent, Dapagliflozin, and its alternatives. Furthermore, we will explore the potential for developing compounds with other therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial activities, based on the known bioactivities of structurally related heterocyclic systems.

I. The Antidiabetic Arena: SGLT2 Inhibition

The most prominent therapeutic agent synthesized from a derivative of this compound is Dapagliflozin , a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

A. Synthesis of Dapagliflozin: A Strategic Pathway

The synthesis of Dapagliflozin is a multi-step process that highlights the utility of the starting material's unique substitution pattern. While various synthetic routes exist, a common strategy involves the initial conversion of 5-bromo-2-chlorobenzoic acid, a closely related precursor, to an activated form which then undergoes a Friedel-Crafts-type reaction.[1] A key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is then coupled with a protected glucose derivative. Subsequent reduction and deprotection steps yield the final Dapagliflozin molecule.[1][2]

Below is a generalized workflow for the synthesis of Dapagliflozin, illustrating the critical role of the halogenated benzene core.

Synthesis_Workflow A 5-Bromo-2-chlorobenzoic Acid B Activation & Friedel-Crafts Reaction A->B C 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene B->C D Coupling with Protected Glucose C->D E Intermediate Glycoside D->E F Reduction & Deprotection E->F G Dapagliflozin F->G

Caption: Generalized synthetic workflow for Dapagliflozin.

B. Mechanism of Action: Targeting Glucose Reabsorption

Dapagliflozin and other SGLT2 inhibitors exert their therapeutic effect by selectively targeting the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[3][4] This protein is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[5][6] By inhibiting SGLT2, these drugs promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[7][8] This mechanism not only improves glycemic control but also contributes to modest weight loss and a reduction in blood pressure.[9]

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule Glomerulus Glomerulus (Glucose Filtration) ProximalTubule Proximal Tubule Glomerulus->ProximalTubule Filtered Glucose SGLT2 SGLT2 Protein ProximalTubule->SGLT2 Glucose Reabsorption Urine Urine ProximalTubule->Urine Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose returned to blood Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

C. Comparative Analysis: Dapagliflozin vs. Alternatives

The therapeutic landscape for type 2 diabetes includes several SGLT2 inhibitors. Here, we compare Dapagliflozin with two prominent alternatives: Empagliflozin and Canagliflozin.

FeatureDapagliflozinEmpagliflozinCanagliflozin
Mechanism of Action Selective SGLT2 inhibitor[3][4]Selective SGLT2 inhibitor[5][6]SGLT2 inhibitor with some SGLT1 inhibition[10][11]
Pharmacokinetics
Peak Plasma Concentration~1.5 - 2 hours[3]~1.5 hours~1 - 2 hours[10]
Half-life~12 - 13 hours[3]~13 - 19 hours~10.6 - 13.1 hours[10]
ExcretionPrimarily via urine as inactive metabolites[3]Primarily via feces (unchanged) and urine (metabolites)Primarily via feces (unchanged) and urine (metabolites)[10]
Clinical Efficacy
HbA1c ReductionSignificant reduction in HbA1c levels[8]Significant reduction in HbA1c levelsSignificant reduction in HbA1c levels
Cardiovascular BenefitsReduces risk of cardiovascular death and hospitalization for heart failure[9][12]Reduces risk of cardiovascular death in patients with established cardiovascular disease[13]Reduces the risk of major adverse cardiovascular events[9]
Renal ProtectionReduces the risk of kidney function decline[9]Slows the progression of kidney disease[13]Reduces the risk of end-stage kidney disease[9]
Adverse Effects Genital mycotic infections, urinary tract infections, risk of dehydration[12][14]Genital mycotic infections, urinary tract infections, risk of dehydrationGenital mycotic infections, urinary tract infections, increased risk of bone fracture and lower-limb amputations (a subject of ongoing investigation and debate)[10]
D. Experimental Protocols

This protocol is a generalized representation based on literature and patents.

  • Activation of 5-bromo-2-chlorobenzoic acid: To a solution of 5-bromo-2-chlorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the acid is converted to the corresponding acid chloride.

  • Friedel-Crafts Acylation: In a separate flask, dissolve phenetole (ethoxybenzene) in a suitable solvent and cool the solution. Add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add the prepared acid chloride solution to the phenetole solution while maintaining a low temperature.

  • Stir the reaction mixture until the acylation is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Reduction of the Ketone: The resulting ketone is then reduced to the corresponding methylene group. This can be achieved using a reducing agent such as triethylsilane in the presence of a Lewis acid.

  • Work-up and Purification: Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to obtain pure 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

This is a representative protocol for evaluating the inhibitory activity of a compound against SGLT2.

  • Cell Culture: Culture a stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells) in appropriate media and conditions.

  • Uptake Assay: Seed the cells in a multi-well plate and allow them to adhere.

  • Wash the cells with a sodium-containing buffer.

  • Incubate the cells with varying concentrations of the test compound (e.g., Dapagliflozin) and a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT transporters) in a sodium-containing buffer.

  • As a control, perform the uptake assay in a sodium-free buffer to determine non-SGLT-mediated uptake.

  • Stop the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of SGLT2-mediated glucose uptake at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of SGLT2 activity) by fitting the data to a dose-response curve.

II. Exploring New Frontiers: Potential Anticancer, Anti-inflammatory, and Antimicrobial Activities

While the primary success story of compounds derived from this compound is in the realm of antidiabetic therapy, the versatile nature of this halogenated scaffold suggests potential for development in other therapeutic areas. The presence of bromine and chlorine atoms provides reactive sites for various coupling reactions, enabling the synthesis of diverse heterocyclic compounds known for their broad spectrum of biological activities.

A. Anticancer Potential: The Promise of Triazoles

The 1,2,3-triazole and 1,2,4-triazole ring systems are prominent pharmacophores in a multitude of anticancer agents.[2][9] Their synthesis often involves click chemistry or cyclization reactions with precursors containing azide or alkyne functionalities, which can be introduced onto a halogenated benzene ring.[15][16] Triazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[2][15]

While no specific anticancer triazole derivatives of this compound have been reported, the potential for their synthesis and evaluation remains an exciting area for future research.

Anticancer_Potential Start This compound Step1 Functional Group Interconversion (e.g., to Azide or Alkyne) Start->Step1 Intermediate Reactive Intermediate Step1->Intermediate Step2 Cycloaddition Reaction Intermediate->Step2 Triazole Triazole Derivative Step2->Triazole Activity Potential Anticancer Activity (Kinase Inhibition, Tubulin Disruption, etc.) Triazole->Activity

Caption: Hypothetical pathway to potential anticancer triazoles.

B. Anti-inflammatory Applications: The Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of heterocyclic compounds that have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[17][18][19] Their synthesis can be achieved through the reaction of anthranilic acid derivatives with various electrophiles, a pathway that could potentially be adapted for halogenated precursors.[20] Some benzoxazinones have been shown to exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7]

The synthesis of novel benzoxazinone derivatives from this compound could lead to the discovery of new anti-inflammatory agents.

C. Antimicrobial Activity: The Carbazole Core

Carbazole and its derivatives are well-known for their diverse biological activities, including potent antimicrobial and antifungal effects.[3][21] The synthesis of carbazoles can be achieved through various methods, including cyclization reactions of appropriately substituted biphenyls or diphenylamines, which can be prepared from halogenated benzenes via coupling reactions.[17] Some carbazole derivatives have shown minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against various bacterial and fungal strains.[22]

The exploration of carbazole synthesis starting from this compound presents a promising avenue for the development of new antimicrobial agents.

III. Conclusion and Future Directions

This compound has proven its value as a key building block in the synthesis of the clinically successful antidiabetic drug, Dapagliflozin. A comparative analysis with other SGLT2 inhibitors reveals a favorable profile for Dapagliflozin in terms of efficacy and safety, although specific patient factors will always guide therapeutic choice.

Beyond its established role in metabolic diseases, the chemical versatility of this halogenated precursor opens up exciting possibilities for the discovery of new drugs in other therapeutic areas. The potential to synthesize novel triazole, benzoxazinone, and carbazole derivatives with anticancer, anti-inflammatory, and antimicrobial activities warrants further investigation. Future research in this area should focus on developing efficient synthetic routes to these heterocyclic systems from this compound and conducting thorough biological evaluations to unlock their full therapeutic potential.

IV. References

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025, September 15). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Pharmacology of Dapagliflozin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 7). YouTube. Available from: [Link]

  • How does Dapagliflozin work? Understanding SGLT2 inhibitors. (2019, January 30). YouTube. Available from: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021, January 6). Taylor & Francis Online. Available from: [Link]

  • CN108530408A - The method for preparing Dapagliflozin. Google Patents. Available from:

  • Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution. (2014, August 29). ACS Publications. Available from: [Link]

  • Empagliflozin. (n.d.). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Canagliflozin. (2024, February 27). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). BMC Chemistry. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Biotransformation and toxicity of halogenated benzenes. (n.d.). PubMed. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of dapagliflozin, a novel selective inhibitor of sodium-glucose co-transporter type 2, in Japanese subjects without and with type 2 diabetes mellitus. (n.d.). PubMed. Available from: [Link]

  • Synthesis and antimicrobial activities of 9H-carbazole derivatives. (n.d.). Der Pharma Chemica. Available from: [Link]

  • What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)? (2025, November 4). Dr.Oracle. Available from: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025, August 7). MDPI. Available from: [Link]

  • Improved synthesis of dapagliflozin. (2014). Chinese Journal of Medicinal Chemistry. Available from: [Link]

  • What is the mechanism of Empagliflozin? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Mechanism of Action. (2025, April 28). J&J Medical Connect. Available from: [Link]

  • Efficacy and Safety of Dapagliflozin in Patients With Inadequately Controlled Type 1 Diabetes (the DEPICT-2 Study): 24-Week Results From a Randomized Controlled Trial. (2018, July 19). Diabetes Care. Available from: [Link]

  • New Insights into the Use of Empagliflozin—A Comprehensive Review. (2022, December 19). National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers in Chemistry. Available from: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Available from: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2025, August 7). Taylor & Francis Online. Available from: [Link]

  • What is the mechanism of Canagliflozin? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27). MDPI. Available from: [Link]

  • A Digital Twin of Dapagliflozin Pharmacokinetics and Pharmacodynamics in Type 2 Diabetes Mellitus: Modeling Variability in Dosing. (2025, November 13). MDPI. Available from: [Link]

  • Empagliflozin: Mechanism of Action, Clinical Use, and Patient Monitoring. (2025, December 7). ResearchGate. Available from: [Link]

  • Synthesis of new benzoxazine (1a-20a) from Intermediate (a or a') and aryl or alkyl halide. (n.d.). ResearchGate. Available from: [Link]

  • Design, Synthesis, Molecular Docking and Biological Evaluation of New Carbazole Derivatives as Antimicrobial Agents. (2024, March 12). Journal of Chemical Health Risks. Available from: [Link]

  • Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. (n.d.). PubMed. Available from: [Link]

  • Dapagliflozin for the treatment of type 2 diabetes mellitus. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Pharmacokinetics, pharmacodynamics and clinical efficacy of dapagliflozin for the treatment of type 2 diabetes. (2025, August 10). ResearchGate. Available from: [Link]

  • [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes]. (n.d.). PubMed. Available from: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. (2021, April 8). PubMed. Available from: [Link]

  • Dapagliflozin – structure, synthesis, and new indications. (2021, August 4). Pharmacia. Available from: [Link]

  • Influence of Benzene Substituents on Halogen Bonds Studied. (2022, March 11). ChemistryViews. Available from: [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023, September 6). MDPI. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of dapagliflozin in children and adolescents with type 2 diabetes mellitus. (n.d.). PubMed. Available from: [Link]

  • Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • A Detailed Study On The Safety, Efficacy, And Effect Of Dapagliflozin : A Review Article. (n.d.). bepls. Available from: [Link]

  • Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds. (2025, December 7). SpringerLink. Available from: [Link]

  • Dapagliflozin: a review on efficacy, clinical effectiveness and safety. (2012, November 6). Taylor & Francis Online. Available from: [Link]

  • Empagliflozin Mechanism, Clinical Applications, and Therapeutic Impact in Diabetes and Cardiovascular Disease. (2025, May 30). Innovative Research Journals. Available from: [Link]

  • NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF. (2017, August 9). European Patent Office. Available from: [Link].

  • AHA 23 Late-Breaker Discussion: DAPA-MI: Dapagliflozin in Pts With an Acute Heart Attack. (2023, November 20). YouTube. Available from: [Link]

Sources

The Fluorine Dance: A Comparative Guide to Difluoromethoxy and Trifluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal choreography for enhancing the pharmacological performance of drug candidates. Among the rising stars in this molecular dance are the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) moieties. While seemingly similar, these two groups bestow subtly yet profoundly different characteristics upon a parent molecule, influencing everything from metabolic stability to target engagement. This guide provides an in-depth, comparative analysis of the -OCF₂H and -OCF₃ groups, offering experimental insights and strategic considerations for researchers, scientists, and drug development professionals.

The Allure of Alkoxy Fluorination: A Tale of Two Groups

The introduction of fluorine into a drug candidate is a well-established strategy to modulate its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Both the difluoromethoxy and trifluoromethoxy groups are prized for their ability to serve as bioisosteres for more metabolically labile groups, such as the methoxy (-OCH₃) group, thereby enhancing a drug's half-life.[3][4] However, the choice between adding two or three fluorine atoms to the methoxy group is a critical decision with far-reaching implications for a compound's overall developability.

The -OCF₃ group is a stalwart of metabolic stability, renowned for its high electronegativity and significant lipophilicity.[1] In contrast, the -OCF₂H group, while also metabolically robust, presents a more nuanced profile. It is less lipophilic than its trifluorinated counterpart and, crucially, possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature absent in the -OCF₃ group.[1][5] This seemingly minor difference can dramatically alter a drug's interaction with its biological target and its overall physicochemical properties.

A Head-to-Head Comparison: Physicochemical Properties

The divergent pharmacological effects of the -OCF₂H and -OCF₃ groups are rooted in their distinct physicochemical properties. A quantitative comparison of these properties, particularly when substituted on a common scaffold like a phenol, provides a clear illustration of their differences.[2]

PropertyDifluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Causality and Implication in Drug Design
Hansch Lipophilicity Parameter (π) +0.2 to +0.6[1]+1.04[1]The higher lipophilicity of -OCF₃ can enhance membrane permeability but may also increase non-specific binding and reduce solubility. The "dynamic lipophilicity" of -OCF₂H, arising from rotation around the O-CF₂H bond, allows it to adapt to different environments, offering a more balanced profile.[1]
Hammett Constant (σp) 0.160.35Both are electron-withdrawing, but -OCF₃ has a significantly stronger effect. This influences the pKa of nearby acidic or basic groups, which can be critical for target binding and solubility at physiological pH.
Hammett Constant (σm) 0.310.38Similar to the para position, the -OCF₃ group exerts a stronger electron-withdrawing effect from the meta position, impacting the electronic environment of the molecule.
Hydrogen Bonding Capacity Donor[1]NoneThe ability of the -OCF₂H group to act as a hydrogen bond donor can introduce new, favorable interactions with a biological target, potentially increasing binding affinity and selectivity.
Conformational Preference (on Phenyl) Orthogonal[3]Orthogonal[1]Both groups favor a conformation where the C-O bond is perpendicular to the plane of the aromatic ring. This is due to steric interactions and hyperconjugation, which can influence how the molecule fits into a binding pocket.[1]

The Metabolic Gauntlet: Stability and Biotransformation

A primary driver for incorporating fluorinated alkoxy groups is to enhance metabolic stability. The strong carbon-fluorine bonds in both -OCF₂H and -OCF₃ make them resistant to oxidative metabolism, particularly O-demethylation, a common metabolic fate for methoxy-containing drugs.[3][4]

The -OCF₃ group is exceptionally stable due to the full fluorination of the methyl group, making it highly resistant to enzymatic attack.[6] The -OCF₂H group, while also robust, does contain a C-H bond that could theoretically be a site for metabolism, though it is significantly more stable than a C-H bond in a methoxy group. This enhanced stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[4]

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine and compare the metabolic stability of drug candidates containing -OCF₂H and -OCF₃ groups, a hepatic microsomal stability assay is a standard and informative in vitro tool.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) is crucial for validating the assay's performance.

The Synthetic Hurdle: Introducing -OCF₂H and -OCF₃

The synthetic accessibility of these fluorinated groups is a key consideration in the drug development process. Historically, the introduction of the -OCF₃ group has been more challenging than that of the -OCF₂H group.

Introducing the Difluoromethoxy Group:

A common and reliable method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of phenols using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

Experimental Protocol: O-Difluoromethylation of a Phenol

Objective: To synthesize an aryl difluoromethyl ether from a phenolic starting material.

Materials:

  • Phenolic starting material

  • Sodium chlorodifluoroacetate

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., DMF or NMP)

  • Reaction vessel with a condenser and nitrogen inlet

  • Stirring apparatus and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add the phenol, sodium chlorodifluoroacetate, and the base in the chosen solvent.

  • Heating: Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate and formation of difluorocarbene (typically >100°C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as column chromatography.

Causality: The in situ generation of the highly reactive difluorocarbene, which is then trapped by the phenoxide, is the key to this transformation. The choice of base and solvent is critical for achieving good yields.

Introducing the Trifluoromethoxy Group:

The synthesis of trifluoromethyl ethers is often more complex due to the instability of the trifluoromethoxide anion. However, advances in methodology have provided more accessible routes, including electrophilic trifluoromethoxylation reagents.

Pharmacological Implications and Strategic Choices

The decision to use -OCF₂H versus -OCF₃ is highly context-dependent and should be guided by the specific goals of the drug design program.

  • Improving Metabolic Stability: Both groups are excellent choices for blocking O-demethylation. If maximum metabolic stability is the primary goal, -OCF₃ is often the preferred choice.

  • Modulating Lipophilicity: If the lead compound is already highly lipophilic, the less lipophilic -OCF₂H group may be a better option to avoid issues with solubility and non-specific binding.[3]

  • Enhancing Target Affinity: The hydrogen bond donating capability of the -OCF₂H group can be exploited to form new interactions within the target's binding site, potentially leading to increased potency and selectivity.

  • Fine-Tuning pKa: The stronger electron-withdrawing nature of the -OCF₃ group will have a more pronounced effect on the pKa of nearby ionizable groups. This can be used to optimize the ionization state of the drug at physiological pH.

Case Study: 2-Difluoromethoxy-Substituted Estratriene Sulfamates

In the development of anti-cancer agents based on an estratriene scaffold, researchers opted to introduce a 2-OCF₂H group as a metabolically stable replacement for a 2-methoxy group.[3] While the introduction of a -OCF₃ group was attempted, it proved synthetically challenging. The -OCF₂H analogues were successfully synthesized and demonstrated the desired metabolic stability.[3] This case study highlights a practical consideration where the synthetic feasibility of introducing the -OCF₂H group made it a more attractive option than the -OCF₃ group, while still achieving the primary goal of enhanced metabolic stability.[3]

Visualizing the Decision-Making Process

The choice between -OCF₂H and -OCF₃ can be guided by a logical workflow.

G start Lead Compound with Metabolic Liability (e.g., -OCH3) goal Goal: Enhance Metabolic Stability start->goal lipophilicity_check Assess Lipophilicity of Lead goal->lipophilicity_check h_bond_check Potential for H-bond Donation to Improve Affinity? lipophilicity_check->h_bond_check Lipophilicity Acceptable or High use_ocf3 Consider -OCF3 lipophilicity_check->use_ocf3 Low Lipophilicity use_ocf2h Consider -OCF2H h_bond_check->use_ocf2h Yes h_bond_check->use_ocf3 No synthesis_check_f2 Synthetic Feasibility of -OCF2H? use_ocf2h->synthesis_check_f2 synthesis_check_f3 Synthetic Feasibility of -OCF3? use_ocf3->synthesis_check_f3 proceed_f2 Synthesize and Test -OCF2H Analogue synthesis_check_f2->proceed_f2 Yes proceed_f3 Synthesize and Test -OCF3 Analogue synthesis_check_f3->proceed_f3 Yes

Caption: A decision-making workflow for selecting between -OCF₂H and -OCF₃ in drug design.

Conclusion

The difluoromethoxy and trifluoromethoxy groups are powerful tools in the medicinal chemist's armamentarium, each offering a unique set of properties to address specific challenges in drug design. The -OCF₃ group provides exceptional metabolic stability and a strong electron-withdrawing effect, while the -OCF₂H group offers a more nuanced profile with lower lipophilicity and the valuable ability to act as a hydrogen bond donor. The choice between these two moieties should be a strategic one, based on a thorough understanding of the lead compound's properties, the desired pharmacological profile, and synthetic accessibility. By carefully considering the subtle yet significant differences between the -OCF₂H and -OCF₃ groups, researchers can more effectively navigate the complex landscape of drug discovery and develop safer, more efficacious medicines.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.